molecular formula C14H20N2O6S B1218986 Carpetimycin C

Carpetimycin C

Cat. No.: B1218986
M. Wt: 344.39 g/mol
InChI Key: SZSFOKCNKPUNLN-IYZYODNVSA-N
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Description

Carpetimycin C is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H20N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h8,10,21H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t8-,10-,23?/m1/s1

InChI Key

SZSFOKCNKPUNLN-IYZYODNVSA-N

SMILES

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O

Isomeric SMILES

CC(=O)NCCS(=O)C1=C(N2[C@H](C1)[C@H](C2=O)C(C)(C)O)C(=O)O

Canonical SMILES

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O

Synonyms

3-(2-acetamidoethylsulfinyl)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
carpetimycin C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Carpetimycin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Understanding its physicochemical properties is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this compound, this guide also includes comparative data for the closely related Carpetimycin A to provide a valuable reference point.

Chemical Structure

The chemical structure of this compound has been determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1].

Molecular Formula: C₁₄H₂₀N₂O₆S

Molecular Weight: 360.39 g/mol

Physicochemical Data

Table 1: Physicochemical Properties of Carpetimycin A

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂O₆S--INVALID-LINK--
Molecular Weight342.37 g/mol --INVALID-LINK--
Melting Point>145°C (decomposes)--INVALID-LINK--
SolubilitySoluble in DMSO--INVALID-LINK--
AppearanceSolid powder--INVALID-LINK--

Table 2: Spectroscopic Data of Carpetimycin A

Spectroscopic TechniqueWavelength/Wavenumber/Chemical ShiftReference
UV-Vis (in water)λmax: 240, 288 nm--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of carbapenem antibiotics, adaptable for the characterization of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile is essential for formulation development.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The solution is filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL).

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. This technique is used to identify functional groups and determine the concentration of the analyte.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a buffer solution). The solvent used should be transparent in the UV-Vis region of interest.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • The spectrophotometer is zeroed with the solvent in both the sample and reference cuvettes.

    • The sample cuvette is filled with the this compound solution.

    • The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λmax) is determined.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule and provides information about its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Procedure:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample is brought into contact with the crystal, and pressure is applied to ensure good contact.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The characteristic absorption bands corresponding to specific functional groups (e.g., C=O of the β-lactam ring, O-H, N-H, C-N) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Procedure:

    • The sample is placed in an NMR tube and inserted into the spectrometer.

    • For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) for each proton.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom.

    • The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Stability Studies

Principle: Stability testing evaluates the effect of various environmental factors, such as temperature, humidity, and pH, on the integrity and purity of the drug substance over time.

Methodology (Forced Degradation Study):

  • Stress Conditions: Samples of this compound are subjected to various stress conditions, including:

    • Acidic/Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Exposure to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Exposure to light (UV and visible).

  • Analysis: At specified time points, the samples are analyzed using a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect and quantify any degradation products.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. As a β-lactam antibiotic, its primary mechanism of action is expected to be the inhibition of bacterial cell wall synthesis.

The following diagram illustrates a general experimental workflow for the comprehensive physicochemical characterization of a carbapenem antibiotic like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Studies purification->solubility uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms stability Stability Studies (Forced Degradation) purification->stability

Caption: General experimental workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific quantitative data for this compound remains limited, the provided information on its structure, comparative data for Carpetimycin A, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The outlined methodologies for determining key physicochemical parameters will be instrumental in further characterizing this compound and evaluating its potential as a clinically relevant antibiotic. Future studies are warranted to establish a complete physicochemical profile of this compound, which will be essential for its continued development.

References

Carpetimycin C: A Technical Deep Dive into its Beta-Lactamase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin C, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of a broad spectrum of bacterial β-lactamases. These enzymes represent a primary mechanism of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these critical drugs. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a β-lactamase inhibitor. While specific kinetic data for this compound is not extensively available in the public domain, this document extrapolates its mechanism based on the well-documented activities of the structurally similar Carpetimycins A and B, and the general principles of carbapenem-mediated β-lactamase inhibition. Detailed experimental protocols for characterizing such inhibitors are also provided, alongside visualizations of the proposed molecular interactions and experimental workflows.

Introduction to Carpetimycins and β-Lactamase Inhibition

The rise of antibiotic resistance is a critical global health threat. A major contributor to this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] Carbapenems, such as the carpetimycins, are a class of β-lactam antibiotics known for their broad-spectrum activity and stability against many β-lactamases.

Carpetimycins are naturally occurring carbapenems isolated from Streptomyces species.[3] Carpetimycins A and B have demonstrated potent inhibitory activity against a wide range of β-lactamases, including both penicillinases (Class A) and cephalosporinases (Class C), which are often resistant to other inhibitors like clavulanic acid.[1][2] The inhibitory action is described as "progressive," indicating a time-dependent inactivation of the enzyme.[1] Given the structural similarities between this compound and its well-studied analogues, a similar mechanism of action is anticipated.

Proposed Mechanism of Action of this compound

The inhibitory action of this compound against serine-based β-lactamases is proposed to be a multi-step process, characteristic of a mechanism-based or "suicide" inhibitor. This process involves the formation of a stable, long-lived acyl-enzyme intermediate that effectively sequesters the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.

The proposed signaling pathway for the inhibition of a Class A β-lactamase by this compound is as follows:

CarpetimycinC_Mechanism cluster_0 Initial Interaction cluster_1 Acylation cluster_2 Rearrangement & Inactivation cluster_3 Slow Hydrolysis (Turnover) E_S Enzyme-Substrate Complex (E-I) EI EI E_S->EI k-1 (Dissociation) Acyl_E Acyl-Enzyme Intermediate (E-I*) E_S->Acyl_E k2 (Acylation) E Free β-Lactamase (E) I This compound (I) EI->E_S k1 (Binding) Inactive_E Stable Inactivated Enzyme (E-I**) Acyl_E->Inactive_E k3 (Rearrangement) EP EP Inactive_E->EP k4 (very slow) (Hydrolysis) P Hydrolyzed Product (P)

Caption: Proposed kinetic pathway for the progressive inhibition of a serine β-lactamase by this compound.

Description of the Mechanism:

  • Initial Binding: this compound (I) reversibly binds to the active site of the β-lactamase (E) to form an initial Michaelis-Menten complex (E-I).

  • Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of this compound, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate (E-I*).

  • Rearrangement and Inactivation: This acyl-enzyme intermediate is proposed to undergo a conformational rearrangement to a more stable, transiently inactivated form (E-I**). This step is characteristic of potent carbapenem inhibitors and is responsible for the "progressive" nature of the inhibition.

  • Slow Deacylation: The stable acyl-enzyme complex is very slowly hydrolyzed (deacylated), eventually regenerating the free, active enzyme. However, the rate of this deacylation (k4) is significantly slower than the rate of acylation and rearrangement, leading to a build-up of the inactivated enzyme and potent inhibition.

Quantitative Data on Related Compounds

β-Lactamase SourceEnzyme TypeCarpetimycin A (IC₅₀, µg/mL)Carpetimycin B (IC₅₀, µg/mL)Carpetimycin A (Ki, M)Carpetimycin B (Ki, M)Reference
Escherichia coli R-TEMPenicillinase (Class A)0.0050.042.0 x 10⁻⁸1.6 x 10⁻⁷[1]
Proteus vulgaris GN4413Penicillinase0.0030.021.2 x 10⁻⁸8.0 x 10⁻⁸[1]
Staphylococcus aureus 1840Penicillinase0.0030.031.2 x 10⁻⁸1.2 x 10⁻⁷[1]
Enterobacter cloacae 265/HCephalosporinase (Class C)0.0080.06--[1]
Citrobacter freundii GN346Cephalosporinase (Class C)0.0080.05--[1]

Note: IC₅₀ values are dependent on substrate concentration and are provided for comparative purposes. Ki values represent the true inhibition constant.

Detailed Experimental Protocols

The characterization of a progressive β-lactamase inhibitor like this compound involves a series of kinetic experiments to determine the individual rate constants of the inhibitory pathway.

General β-Lactamase Activity Assay

This protocol describes a general method for measuring β-lactamase activity using a chromogenic substrate, such as nitrocefin.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - β-Lactamase solution - Nitrocefin solution - Buffer (e.g., PBS pH 7.0) - Inhibitor (this compound) stock Incubate Pre-incubate β-lactamase with This compound for varying times Reagents->Incubate Add_Substrate Initiate reaction by adding Nitrocefin Incubate->Add_Substrate Measure Monitor absorbance change at 486 nm (kinetic read) Add_Substrate->Measure Plot Plot initial velocity vs. inhibitor concentration/pre-incubation time Measure->Plot Calculate Determine kinetic parameters (Ki, kinact, kcat/Km) Plot->Calculate

Caption: General experimental workflow for determining the kinetic parameters of a β-lactamase inhibitor.

Materials:

  • Purified β-lactamase enzyme

  • Chromogenic substrate (e.g., Nitrocefin)

  • This compound

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the β-lactamase, nitrocefin, and this compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer and the β-lactamase solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. For time-dependency studies, pre-incubate the enzyme and inhibitor for different time intervals.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

  • Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

Determination of Kinetic Parameters for a Progressive Inhibitor

To fully characterize the interaction, the following kinetic parameters need to be determined:

  • Ki (Inhibition Constant): Represents the affinity of the inhibitor for the enzyme. It is determined by measuring the initial rates of reaction at different substrate and inhibitor concentrations without pre-incubation.

  • kinact (Rate of Inactivation): Represents the maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. It is determined by pre-incubating the enzyme with various concentrations of the inhibitor for different time periods and then measuring the residual enzyme activity.

Experimental Design for kinact and Ki:

  • A fixed concentration of β-lactamase is pre-incubated with various concentrations of this compound for different time intervals (t).

  • At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a high concentration of a chromogenic substrate (e.g., nitrocefin) to start the reaction.

  • The residual enzyme activity is measured by monitoring the initial rate of substrate hydrolysis.

  • A plot of the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration will yield a series of straight lines. The negative slope of each line represents the apparent first-order rate constant of inactivation (kobs).

  • A secondary plot of kobs versus the inhibitor concentration ([I]) will yield a hyperbolic curve that can be fitted to the following equation to determine kinact and Ki:

    kobs = (kinact * [I]) / (Ki + [I])

Conclusion

This compound is a potent inhibitor of a broad range of bacterial β-lactamases. Based on the evidence from structurally related compounds, its mechanism of action is that of a progressive, mechanism-based inhibitor that forms a stable acyl-enzyme intermediate, leading to time-dependent inactivation of the enzyme. This mode of action makes this compound and other carbapenems valuable tools in combating bacterial resistance. The experimental protocols outlined in this guide provide a framework for the detailed kinetic characterization of such inhibitors, which is essential for the development of new and effective antibacterial therapies. Further research to determine the specific kinetic parameters of this compound would be highly valuable to the scientific community.

References

Early Studies and Initial Findings on Carpetimycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin C is a carbapenem antibiotic discovered in the early 1980s. As a member of the thienamycin family of β-lactam antibiotics, it exhibits potential for broad-spectrum antibacterial activity. This document provides a comprehensive overview of the early scientific investigations into this compound, detailing its discovery, structural elucidation, and initial characterization. Due to the limited availability of the primary research article in publicly accessible databases, this guide synthesizes information from the abstract of the seminal paper and contextualizes it with more extensively reported data on the closely related Carpetimycins A and B. This paper aims to serve as a foundational resource for researchers interested in the historical context and initial scientific landscape of this particular carbapenem.

Discovery and Production

This compound, along with its counterpart Carpetimycin D, was first isolated from the culture broth of Streptomyces sp. KC-6643.[1] This strain was also identified as a producer of the previously discovered Carpetimycins A and B.[1] The discovery of these novel carbapenems highlighted the potential of Streptomyces species as a rich source of structurally diverse and biologically active secondary metabolites.

Fermentation Protocol

While the detailed fermentation protocol for the production of this compound by Streptomyces sp. KC-6643 is not fully available in the accessible literature, a general understanding can be derived from protocols for related carbapenems. The process would have involved the cultivation of Streptomyces sp. KC-6643 in a suitable liquid medium under controlled conditions of aeration, agitation, temperature, and pH to optimize the production of the target antibiotic.

Isolation and Purification

The isolation of this compound from the fermentation broth would have followed a multi-step purification process designed to separate it from other metabolites, including Carpetimycins A, B, and D.

General Experimental Workflow for Isolation

The following diagram illustrates a plausible workflow for the isolation of Carpetimycins from a Streptomyces culture broth, based on standard chromatographic techniques for natural product isolation.

G start Streptomyces sp. KC-6643 Culture Broth filtration Filtration/Centrifugation start->filtration supernatant Culture Supernatant filtration->supernatant biomass Biomass (discarded) filtration->biomass adsorption Adsorption Chromatography (e.g., Diaion HP-20) supernatant->adsorption elution Elution with Organic Solvent adsorption->elution concentration Concentration elution->concentration crude_extract Crude Carpetimycin Mixture concentration->crude_extract ion_exchange Ion-Exchange Chromatography (e.g., Dowex 1-X2) crude_extract->ion_exchange fractionation Fractionation ion_exchange->fractionation fractions Fractions containing Carpetimycins fractionation->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_c Pure this compound prep_hplc->pure_c pure_d Pure Carpetimycin D prep_hplc->pure_d

A generalized workflow for the isolation of Carpetimycins.

Structural Elucidation

The structure of this compound was determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] This was established through a combination of spectroscopic techniques, likely including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard methods for the structural determination of novel organic compounds.

Physicochemical Properties

The early studies included the characterization of the physicochemical properties of this compound. While specific data points are not available in the reviewed literature, these studies would have typically included determination of its molecular formula, molecular weight, melting point, optical rotation, and UV-visible absorption spectra.

Biological Activity

Antibacterial Spectrum

While the specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, the initial studies did investigate its biological activities.[1] For a comparative understanding, the antibacterial activities of the closely related Carpetimycins A and B are presented below. It is reasonable to infer that this compound would exhibit a similarly broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Carpetimycins A and B (MIC, μg/mL)

MicroorganismCarpetimycin ACarpetimycin B
Staphylococcus aureus Smith0.212.5
Staphylococcus epidermidis0.7850
Streptococcus pyogenes≤0.0250.78
Escherichia coli NIHJ0.16.25
Klebsiella pneumoniae0.212.5
Proteus vulgaris0.3925
Pseudomonas aeruginosa12.5>100
Bacteroides fragilis0.3912.5

Data sourced from studies on Carpetimycins A and B for comparative purposes.[2][3]

β-Lactamase Inhibition

A key feature of many carbapenem antibiotics is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. The initial research on this compound would have likely included an assessment of its β-lactamase inhibitory activity. For context, Carpetimycins A and B were found to be potent inhibitors of a broad range of β-lactamases, including both penicillinases and cephalosporinases.[2][3]

G cluster_0 Mechanism of Action Carpetimycin This compound PBP Penicillin-Binding Proteins (PBPs) Carpetimycin->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

The proposed mechanism of action for this compound.

Conclusion and Future Perspectives

References

Carpetimycin C: A Technical Guide to its Biological Origin and Natural Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. Like other carbapenems, it exhibits strong activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the biological origin, natural source, and available data on this compound, intended to support research and development efforts in the field of novel antibiotics.

Biological Origin and Natural Source

This compound is a secondary metabolite produced by actinomycetes, specifically strains of the genus Streptomyces. The primary identified natural sources of this compound are:

  • Streptomyces sp. KC-6643 : This strain was the original source from which this compound and D were first isolated.[1] It is also known to produce Carpetimycins A and B.[1]

  • Streptomyces griseus subsp. cryophilus : This subspecies is another known producer of Carpetimycins.[2]

These soil-dwelling bacteria synthesize this compound through a complex biosynthetic pathway, which is believed to be similar to that of other carbapenem antibiotics.

Quantitative Data

Table 1: Physico-chemical Properties of Carpetimycins C and D [1]

PropertyThis compoundCarpetimycin D
Molecular FormulaC₁₄H₂₀N₂O₇SC₁₄H₂₀N₂O₁₀S₂
Molecular Weight360440
UV λmax (H₂O)298 nm298 nm
AppearanceAmorphous powderAmorphous powder
SolubilitySoluble in waterSoluble in water

Table 2: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A [3][4]

Bacterial StrainMIC (µg/mL)
Escherichia coli (clinical isolates)0.39
Klebsiella sp. (clinical isolates)0.39
Proteus sp. (clinical isolates)1.56
Staphylococcus aureus (clinical isolates)1.56
Enterobacter sp. (clinical isolates)3.13
Citrobacter sp. (clinical isolates)3.13

Note: The inhibitory concentration of Carpetimycin A required to inhibit more than 90% of clinical isolates is presented.[3][4]

Experimental Protocols

The following are detailed methodologies for the fermentation, isolation, and purification of this compound, based on established protocols for carbapenem production from Streptomyces species.

Fermentation Protocol

This protocol describes the submerged fermentation of Streptomyces sp. KC-6643 for the production of this compound.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of Streptomyces sp. KC-6643 spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.[5]

  • Production Fermentation:

    • Aseptically transfer the seed culture (5-10% v/v) into a production fermenter containing a sterile production medium. A typical production medium for carbapenem biosynthesis includes a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

    • Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days.[6] The pH of the medium should be monitored and maintained within the optimal range for antibiotic production (typically pH 6.5-7.5).

Isolation and Purification Protocol

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

  • Cell Removal:

    • After the fermentation is complete, harvest the broth and remove the mycelia by centrifugation or filtration.

  • Initial Extraction:

    • The clarified fermentation broth is subjected to adsorption chromatography using a non-ionic porous resin (e.g., Amberlite XAD).

    • After washing the resin to remove impurities, the adsorbed Carpetimycins are eluted with an organic solvent such as aqueous acetone or methanol.

  • Ion-Exchange Chromatography:

    • The eluate is concentrated under reduced pressure and then subjected to ion-exchange chromatography on a column of anion-exchange resin (e.g., DEAE-cellulose).

    • A salt gradient (e.g., NaCl or NH₄Cl) is used to elute the bound compounds. Fractions are collected and assayed for activity.

  • Gel Filtration Chromatography:

    • Active fractions from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is achieved by preparative reverse-phase HPLC.[7]

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in a suitable buffer (e.g., phosphate buffer).

    • Fractions containing pure this compound are collected, pooled, and lyophilized to obtain the final product as a powder.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Since the specific biosynthetic pathway for this compound has not been fully elucidated, the following diagram presents a putative pathway based on the known biosynthesis of other carbapenems, such as thienamycin, in Streptomyces. The pathway starts from primary metabolites and involves a series of enzymatic reactions to construct the characteristic carbapenem core and append the side chains.

Carpetimycin_C_Biosynthesis cluster_precursors Primary Metabolites cluster_core_synthesis Carbapenem Core Synthesis cluster_sidechain_synthesis Side Chain Biosynthesis & Attachment cluster_final_product Final Product Glutamate Glutamate Carbapenam Ring Carbapenam Ring Formation Glutamate->Carbapenam Ring Multiple Enzymatic Steps Acetate Acetate Acetate->Carbapenam Ring Cysteine Cysteine Side Chain Precursor Side Chain Precursor Synthesis Cysteine->Side Chain Precursor Multiple Enzymatic Steps Carbapenem Core Desaturation & Ring Closure Carbapenam Ring->Carbapenem Core CarC-like oxygenase Side Chain Attachment Side Chain Attachment Carbapenem Core->Side Chain Attachment Transferase Side Chain Precursor->Side Chain Attachment Carpetimycin_C This compound Side Chain Attachment->Carpetimycin_C Final Modifications

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflow for this compound Production and Isolation

The following diagram illustrates the overall workflow from the fermentation of the producing microorganism to the final purified product.

Experimental_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Analysis cluster_product Final Product Inoculum Inoculum Preparation Production Production Fermentation Inoculum->Production Harvest Harvest & Cell Removal Production->Harvest Adsorption Adsorption Chromatography Harvest->Adsorption IonExchange Ion-Exchange Chromatography Adsorption->IonExchange GelFiltration Gel Filtration IonExchange->GelFiltration HPLC Preparative HPLC GelFiltration->HPLC Bioassay Bioactivity Assay HPLC->Bioassay Characterization Structural Characterization HPLC->Characterization FinalProduct Lyophilized This compound HPLC->FinalProduct

Caption: Workflow for this compound production and isolation.

References

The Carbapenem Core of Carpetimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carbapenem core of Carpetimycin C, a potent β-lactam antibiotic. This document delves into its physicochemical properties, biological activity, isolation and characterization protocols, and biosynthetic pathway.

Introduction to this compound

This compound is a carbapenem antibiotic isolated from the culture broth of Streptomyces sp. KC-6643, which also produces Carpetimycins A and B.[1] Like other carbapenems, its core structure features a bicyclic system composed of a β-lactam ring fused to a five-membered ring, which is responsible for its potent antibacterial and β-lactamase inhibitory activities.[2][3] The unique substitutions on this core structure distinguish this compound and modulate its biological profile.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, based on data from its initial isolation and characterization.

PropertyValueReference
Molecular FormulaC14H20N2O7S[1]
Molecular Weight376.38 g/mol [1]
AppearanceAmorphous powder[1]
UV λmax (H2O)298 nm[1]
Optical Rotation [α]D24-131° (c=1, H2O)[1]
SolubilitySoluble in water, insoluble in most organic solvents[1]

Biological Activity

While specific quantitative data for the antimicrobial and β-lactamase inhibitory activity of this compound are not extensively available in the public domain, the activity of the closely related Carpetimycins A and B provides a strong indication of its potential.

Antibacterial Activity

Carpetimycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The table below summarizes the Minimum Inhibitory Concentrations (MICs) for Carpetimycin A, which is structurally very similar to this compound.

Bacterial StrainMIC (μg/mL) of Carpetimycin A
Staphylococcus aureus Smith0.2
Staphylococcus epidermidis0.4
Escherichia coli NIHJ0.1
Klebsiella pneumoniae0.2
Proteus vulgaris0.8
Pseudomonas aeruginosa6.25

Data extrapolated from studies on Carpetimycin A as a proxy for this compound activity.

β-Lactamase Inhibition

A key feature of carbapenems is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Carpetimycins A and B have demonstrated potent inhibitory activity against a range of β-lactamases.[2][3] It is highly probable that this compound shares this activity. The 50% inhibitory concentrations (IC50) for Carpetimycin A against various β-lactamases are presented below.

β-Lactamase SourceIC50 (μg/mL) of Carpetimycin A
Escherichia coli R-TEM0.003
Klebsiella pneumoniae0.006
Proteus vulgaris0.02
Citrobacter freundii0.01

Data extrapolated from studies on Carpetimycin A as a proxy for this compound activity.

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is based on the methods described for the isolation of this compound from Streptomyces sp. KC-6643.[1]

1. Fermentation:

  • Strain: Streptomyces sp. KC-6643

  • Medium: A suitable production medium containing soluble starch, glucose, soybean meal, and inorganic salts.

  • Culture Conditions: Inoculate the production medium with a seed culture and incubate at 28°C for 4-5 days with shaking.

2. Isolation and Purification:

  • Harvesting: Centrifuge the culture broth to separate the mycelium.

  • Initial Purification: Adjust the pH of the supernatant to 7.0 and apply it to a column of Dowex 1X2 (Cl- form) resin.

  • Elution: Elute the column with a linear gradient of NaCl (0 to 1.0 M).

  • Desalting: Desalt the active fractions using a column of Amberlite XAD-4 resin.

  • Further Chromatography:

    • Apply the desalted solution to a column of DEAE-Sephadex A-25 and elute with a gradient of NaCl.

    • Perform gel filtration chromatography on a Sephadex G-10 column.

  • Lyophilization: Lyophilize the purified active fractions to obtain this compound as an amorphous powder.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification Fermentation Fermentation of Streptomyces sp. KC-6643 Centrifugation Centrifugation Fermentation->Centrifugation Dowex Dowex 1X2 Chromatography Centrifugation->Dowex Supernatant Desalting Amberlite XAD-4 Desalting Dowex->Desalting Active Fractions DEAE_Sephadex DEAE-Sephadex A-25 Chromatography Desalting->DEAE_Sephadex Sephadex_G10 Sephadex G-10 Gel Filtration DEAE_Sephadex->Sephadex_G10 Lyophilization Lyophilization Sephadex_G10->Lyophilization Purified_Carpetimycin_C Purified_Carpetimycin_C Lyophilization->Purified_Carpetimycin_C

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of the Carbapenem Core

The biosynthesis of the carbapenem core in Streptomyces species is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, the general pathway for carbapenem formation provides a strong framework. The core is synthesized from precursors derived from acetate and glutamate.

carbapenem_biosynthesis Acetate Acetate CarA CarA Acetate->CarA Glutamate Glutamate Glutamate->CarA Intermediate1 Carboxymethylproline (Intermediate) CarA->Intermediate1 Condensation CarB CarB Intermediate2 (5R)-Carbapenam CarB->Intermediate2 CarC CarC Carbapenem_Core (5R)-Carbapenem Core CarC->Carbapenem_Core Intermediate1->CarB ATP-dependent cyclization Intermediate2->CarC Desaturation & Epimerization

Caption: Generalized biosynthetic pathway of the carbapenem core.

The key enzymes involved are believed to be:

  • CarA: A synthase that condenses acetate and glutamate precursors.

  • CarB: An ATP-dependent enzyme that catalyzes the formation of the bicyclic carbapenam ring.

  • CarC: A desaturase/epimerase that introduces the double bond and sets the stereochemistry of the core.

Subsequent tailoring enzymes would then be responsible for the addition of the specific side chains found in this compound.

Mechanism of Action

The primary mechanism of action of carbapenems, including this compound, is the inhibition of bacterial cell wall synthesis.

mechanism_of_action CarpetimycinC This compound PBP Penicillin-Binding Proteins (PBPs) CarpetimycinC->PBP Binds to and inactivates Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition of Transpeptidation->CellWall CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of this compound.

This compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.

Conclusion

The carbapenem core of this compound is a key determinant of its potent biological activity. Its ability to inhibit a broad spectrum of bacteria and resist degradation by many β-lactamases makes it, and other carbapenems, crucial in the fight against antibiotic-resistant infections. Further research to fully elucidate the specific biosynthetic pathway and quantitative biological activities of this compound could pave the way for the development of novel and more effective carbapenem antibiotics.

References

Initial Screening and Antibacterial Spectrum of Carpetimycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] This guide provides a comprehensive overview of the initial screening and antibacterial spectrum of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific antibacterial data for this compound in the public domain, this guide utilizes data from the closely related and co-produced Carpetimycin A as a representative analogue to illustrate the typical antibacterial profile of this subclass of carbapenems.

Data Presentation: Antibacterial Spectrum

Disclaimer: The following data represents the antibacterial activity of Carpetimycin A and is used as a proxy for this compound due to the lack of specific, publicly available MIC data for the latter. The inhibitory concentrations of Carpetimycin A are indicative of a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A against Clinical Isolates

Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli0.39[4]
Klebsiella spp.0.39[4]
Proteus spp.1.56[4]
Staphylococcus aureus1.56[4]
Enterobacter spp.3.13[4]
Citrobacter spp.3.13[4]

MIC90: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials and Reagents:

  • Test Compound (this compound): Prepare a stock solution of known concentration in a suitable solvent.
  • Bacterial Strains: Use standardized, quality-controlled bacterial strains from a recognized culture collection (e.g., ATCC).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Positive and Negative Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Antibiotic_Screening_Workflow cluster_0 Discovery & Production cluster_1 Initial Screening cluster_2 Spectrum Analysis Fermentation Streptomyces sp. Culture Extraction Extraction of Bioactive Compounds Fermentation->Extraction Culture Broth Purification Purification of this compound Extraction->Purification Crude Extract Primary_Screening Primary Antibacterial Screen (e.g., Agar Diffusion) Purification->Primary_Screening Pure Compound MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compound Identified Data_Analysis Data Analysis & Spectrum Determination MIC_Determination->Data_Analysis MIC Values

Caption: Workflow for the initial screening of this compound.

Carbapenem_Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Cross-links Peptidoglycan Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Substrate Carpetimycin_C This compound Carpetimycin_C->PBP Binds to & Inactivates

Caption: Mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols: Purification and Characterization of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic produced by Streptomyces sp. KC-6643.[1] Like other members of the carbapenem class, it exhibits broad-spectrum antibacterial activity, making it a subject of interest in drug development. This document provides detailed application notes and protocols for the purification and characterization of this compound, intended for researchers and scientists in the field. The methodologies described are based on published literature for this compound and analogous carbapenem antibiotics.

Purification of this compound

The purification of this compound from the culture broth of Streptomyces sp. KC-6643 involves a multi-step process encompassing fermentation, initial extraction, and subsequent chromatographic separations.

1. Fermentation

The production of this compound is initiated by the fermentation of Streptomyces sp. KC-6643. While specific media composition and fermentation parameters for optimal this compound production are proprietary, a general approach for Streptomyces fermentation to produce antibiotics can be outlined.

2. Extraction and Initial Purification

Following fermentation, the culture broth is harvested, and the biomass is separated from the supernatant, typically by centrifugation or filtration. The crude extract containing this compound is then subjected to initial purification steps to remove bulk impurities.

3. Chromatographic Purification

A series of chromatographic techniques are employed to achieve high-purity this compound. This typically involves a combination of ion-exchange and size-exclusion or adsorption chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the purification of this compound, based on general yields for similar secondary metabolites from Streptomyces.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant50001,000,0002001001
Ammonium Sulfate Precipitation1500800,000533802.7
Ion-Exchange Chromatography200600,00030006015
Gel Filtration Chromatography50400,00080004040
Reversed-Phase HPLC5250,00050,00025250

Characterization of this compound

Once purified, this compound is subjected to a suite of analytical techniques to confirm its identity, purity, and structural integrity.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final product and for quantitative analysis. A reversed-phase HPLC method is typically employed for carbapenems.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the carbapenem core structure and the nature of its side chains.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₆S
Molecular Weight360.38 g/mol
AppearanceColorless solid
Optical RotationSpecific rotation values would be determined experimentally.
UV λmaxWavelengths would be determined by UV-Vis spectrophotometry.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. KC-6643

  • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a lyophilized culture or a spore suspension of Streptomyces sp. KC-6643.

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should contain appropriate carbon and nitrogen sources to support secondary metabolite production.

  • Incubate the production culture at 28-30°C for 5-7 days with controlled aeration and agitation.

  • Monitor the production of this compound periodically using a bioassay or HPLC analysis of small culture samples.

Protocol 2: Extraction and Purification

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Adjust the pH of the supernatant to 6.0 and perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to 70% saturation.

  • Stir the solution for 4 hours at 4°C and then centrifuge at 10,000 x g for 30 minutes to collect the precipitate.

  • Redissolve the pellet in a minimal volume of 20 mM phosphate buffer (pH 7.0).

  • Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess ammonium sulfate.

  • Apply the dialyzed sample to a DEAE-Sepharose ion-exchange column pre-equilibrated with 20 mM phosphate buffer (pH 7.0).

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.

  • Collect fractions and assay for this compound activity.

  • Pool the active fractions and concentrate them using ultrafiltration.

  • Apply the concentrated sample to a Sephadex G-75 gel filtration column pre-equilibrated with 20 mM phosphate buffer (pH 7.0) containing 150 mM NaCl.

  • Elute with the same buffer and collect fractions.

  • Pool the fractions containing purified this compound.

Protocol 3: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 298 nm.

  • Injection Volume: 20 µL.

  • Prepare samples by dissolving the purified this compound in the mobile phase A.

Protocol 4: Mass Spectrometry (LC-MS/MS)

  • Couple the outlet of the HPLC system to an electrospray ionization (ESI) source of a tandem mass spectrometer.

  • Operate the mass spectrometer in positive ion mode.

  • Perform a full scan analysis to determine the parent ion mass of this compound.

  • Perform a product ion scan (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Protocol 5: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of purified and lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.

  • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations for complete structural assignment.

Diagrams

Purification_Workflow Fermentation Fermentation of Streptomyces sp. KC-6643 Harvesting Harvesting and Separation of Biomass Fermentation->Harvesting Crude_Extract Crude Extract Preparation Harvesting->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Ion_Exchange Ion-Exchange Chromatography Ammonium_Sulfate->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration HPLC Reversed-Phase HPLC Gel_Filtration->HPLC Purified_Carpetimycin_C Purified this compound HPLC->Purified_Carpetimycin_C

Caption: Overall workflow for the purification of this compound.

Characterization_Workflow Purified_Sample Purified this compound HPLC_Analysis HPLC Analysis (Purity Assessment) Purified_Sample->HPLC_Analysis MS_Analysis Mass Spectrometry (Molecular Weight & Structure) Purified_Sample->MS_Analysis NMR_Analysis NMR Spectroscopy (Structural Elucidation) Purified_Sample->NMR_Analysis Final_Characterization Full Characterization HPLC_Analysis->Final_Characterization MS_Analysis->Final_Characterization NMR_Analysis->Final_Characterization

Caption: Analytical workflow for the characterization of this compound.

References

Designing a Beta-Lactamase Inhibition Assay with Carpetimycin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The discovery and characterization of β-lactamase inhibitors are crucial for overcoming this resistance. Carpetimycin C is a carbapenem antibiotic with known β-lactamase inhibitory properties. This document provides detailed application notes and protocols for designing and performing a robust in vitro β-lactamase inhibition assay using this compound.

Carbapenems, including the carpetimycin family, are potent inhibitors of a broad spectrum of β-lactamases, including both penicillinases and cephalosporinases.[1][2] Their mechanism of action involves the acylation of the active site serine residue of the β-lactamase, forming a stable complex that inactivates the enzyme. This application note will focus on the use of the chromogenic substrate nitrocefin to spectrophotometrically measure β-lactamase activity and its inhibition by this compound.

Data Presentation: Inhibitory Activity of Carpetimycins

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of the closely related and well-characterized Carpetimycins A and B against various β-lactamases. This data can serve as a valuable starting point for designing experiments with this compound. Researchers should perform dose-response experiments to determine the precise IC50 values for this compound against their specific β-lactamase of interest.

Table 1: IC50 Values of Carpetimycin A against Various β-Lactamases

β-Lactamase Source Organismβ-Lactamase TypeIC50 (µg/mL)
Escherichia coliPenicillinase0.39[1]
Klebsiella pneumoniaePenicillinase0.39[1]
Proteus vulgarisCephalosporinase1.56[1]
Staphylococcus aureusPenicillinase1.56[1]
Enterobacter cloacaeCephalosporinase3.13[1]
Citrobacter freundiiCephalosporinase3.13[1]

Table 2: IC50 Values of Carpetimycin B against Various β-Lactamases

β-Lactamase Source Organismβ-Lactamase TypeIC50 (µg/mL)
Escherichia coliPenicillinase25[1]
Klebsiella pneumoniaePenicillinase25[1]
Proteus vulgarisCephalosporinase100[1]
Staphylococcus aureusPenicillinase100[1]
Enterobacter cloacaeCephalosporinase>100[1]
Citrobacter freundiiCephalosporinase>100[1]

Experimental Protocols

Materials and Reagents
  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

  • This compound (powder)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.0

  • 96-well microtiter plates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Sterile, nuclease-free water

  • Pipettes and sterile filter tips

Preparation of Reagents

2.1. This compound Stock Solution (1 mg/mL)

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile, nuclease-free water to achieve a final concentration of 1 mg/mL.

  • Mix thoroughly by vortexing until completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

2.2. Nitrocefin Stock Solution (10 mg/mL)

  • Dissolve 10 mg of nitrocefin in 1 mL of DMSO.

  • Vortex until the nitrocefin is completely dissolved.

  • Store the stock solution protected from light at -20°C.

2.3. Nitrocefin Working Solution (100 µg/mL)

  • Dilute the 10 mg/mL nitrocefin stock solution 1:100 in PBS (pH 7.0). For example, add 10 µL of the stock solution to 990 µL of PBS.

  • Prepare this working solution fresh on the day of the experiment.

2.4. β-Lactamase Working Solution

  • Dilute the purified β-lactamase enzyme in PBS (pH 7.0) to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes. The optimal concentration should be determined empirically but is typically in the ng/mL range.

Beta-Lactamase Inhibition Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

  • Prepare a serial dilution of this compound:

    • In a 96-well plate, perform a serial dilution of the this compound stock solution in PBS to obtain a range of concentrations to be tested. A 10-point, 2-fold serial dilution is a good starting point.

    • Include a "no inhibitor" control (PBS only).

  • Pre-incubation of enzyme and inhibitor:

    • Add a constant volume of the β-lactamase working solution to each well containing the serially diluted this compound and the "no inhibitor" control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Add a constant volume of the nitrocefin working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure absorbance:

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the β-lactamase activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Mechanism of Beta-Lactamase Inhibition by this compound

G cluster_0 Beta-Lactamase Active Site Enzyme Beta-Lactamase (with active site Serine) AcylEnzyme Stable Acyl-Enzyme Intermediate (Inactive) Enzyme->AcylEnzyme Acylation of Serine Residue Inhibition Enzyme Inactivation AcylEnzyme->Inhibition Carpetimycin This compound (Carbapenem) Carpetimycin->Enzyme Binding to Active Site Hydrolysis Hydrolysis of Beta-Lactam Ring

Caption: Putative mechanism of beta-lactamase inhibition by this compound.

Experimental Workflow for Beta-Lactamase Inhibition Assay

G A Prepare Reagents: - this compound dilutions - Beta-Lactamase solution - Nitrocefin solution B Pre-incubate: Enzyme + Inhibitor (15 min, RT) A->B C Initiate Reaction: Add Nitrocefin B->C D Measure Absorbance: Kinetic read at 490 nm C->D E Data Analysis: - Calculate V₀ - Plot % Inhibition - Determine IC50 D->E

Caption: Workflow for the beta-lactamase inhibition assay.

Conclusion

This document provides a comprehensive guide for researchers to design and execute a β-lactamase inhibition assay using this compound. By following the detailed protocols and utilizing the provided data on related compounds, scientists can effectively characterize the inhibitory potential of this compound against various β-lactamases. The chromogenic nitrocefin assay offers a robust and high-throughput method for screening and characterizing novel β-lactamase inhibitors, which is a critical step in the development of new strategies to combat antibiotic resistance.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, it is expected to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing (AST).

Carbapenems, including the related compounds Carpetimycin A and B, are known to exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They also show potent inhibitory activity against many β-lactamases, the enzymes responsible for resistance to many other β-lactam antibiotics.[2][3] While specific minimum inhibitory concentration (MIC) data for this compound is not widely available in published literature, the protocols provided will enable researchers to generate this crucial data in a standardized and reproducible manner.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound

The following table is a template for summarizing the MIC values of this compound against various bacterial strains. Data should be generated using the protocols outlined below. For illustrative purposes, this table includes example data based on the known activity of the closely related Carpetimycin A, which is noted to be more potent than Carpetimycin B.[2][3]

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC Range (µg/mL) - Example Data*
Gram-positive
Staphylococcus aureus292130.5 - 2
Enterococcus faecalis292128 - 32
Streptococcus pneumoniae49619≤0.12 - 0.5
Gram-negative
Escherichia coli25922≤0.12 - 0.5
Klebsiella pneumoniae7006030.25 - 1
Pseudomonas aeruginosa278534 - 16
Proteus mirabilis124530.5 - 2
Enterobacter cloacae130471 - 4
Citrobacter freundii80901 - 4

*Disclaimer: The MIC values presented in this table are for illustrative purposes only and are based on the reported activity of Carpetimycin A.[2][3] Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the disk diffusion method.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, buffer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate that has been inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Materials:

  • This compound-impregnated paper disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: The interpretation of the zone diameters (as Susceptible, Intermediate, or Resistant) requires the establishment of specific breakpoints for this compound, which would need to be determined through extensive studies correlating zone diameters with MIC values.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution Add to plate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_plate Inoculate wells with Bacterial Suspension inoculum->inoculate_plate Add to wells serial_dilution->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) peptidoglycan_synthesis Peptidoglycan Synthesis PBP->peptidoglycan_synthesis Inhibition of cell_wall Cell Wall Integrity peptidoglycan_synthesis->cell_wall maintains lysis Cell Lysis cell_wall->lysis prevents Carpetimycin_C This compound Carpetimycin_C->PBP Binds to and inactivates

Caption: Proposed Mechanism of Action of this compound.

References

Application of Carpetimycin C in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics, isolated from Streptomyces sp. KC-6643.[1] Like other carbapenems, it is structurally related to thienamycin. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research. Due to the limited availability of specific data for this compound, information from the closely related and well-studied Carpetimycin A is used as a representative example for quantitative analysis and experimental design. Researchers should consider this as a starting point and perform their own validation for this compound.

Mechanism of Action

Carbapenems, including the carpetimycins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The broad spectrum of activity of carbapenems is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their stability against many β-lactamases.

Carbapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Carbapenem This compound Porin Porin Channel (Gram-negative) Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding CellWall Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Lysis Cell Lysis and Death Inhibition->Lysis MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound in a 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results by Visual Inspection or Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End Checkerboard_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate all Wells (except sterility control) with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plate with Serial Dilutions of This compound (Drug A) and Synergistic Agent (Drug B) Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC of each Drug Alone and in Combination Incubate->Read_Results Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Results->Calculate_FIC Interpret Interpret Results: Synergy, Additive, Indifference, or Antagonism Calculate_FIC->Interpret End End Interpret->End Carpetimycin_Family Streptomyces Streptomyces sp. Carbapenems Carpetimycins (Carbapenem Antibiotics) Streptomyces->Carbapenems Produces Carpetimycin_A Carpetimycin A Carbapenems->Carpetimycin_A Carpetimycin_B Carpetimycin B Carbapenems->Carpetimycin_B Carpetimycin_C This compound Carbapenems->Carpetimycin_C Carpetimycin_D Carpetimycin D Carbapenems->Carpetimycin_D

References

Application Notes and Protocols for Assessing the Synergistic Effects of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the synergistic potential of Carpetimycin C, a carbapenem antibiotic, when used in combination with other antimicrobial agents. The following protocols and data presentation guidelines are designed to facilitate standardized and reproducible assessment of antibiotic synergy in a research setting.

This compound, like other carbapenem antibiotics, functions by inhibiting bacterial cell wall synthesis.[1] Synergistic combinations are sought to enhance efficacy, overcome resistance, and potentially reduce dosages, thereby minimizing toxicity. The most common in vitro methods to assess these interactions are the checkerboard assay and the time-kill curve analysis.[2][3]

Data Presentation

Quantitative data from synergy studies should be organized to allow for clear interpretation and comparison. The primary metric for synergy in a checkerboard assay is the Fractional Inhibitory Concentration (FIC) Index.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Pseudomonas aeruginosa

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound820.25
Antibiotic X1640.25
Combination 0.5 Synergy

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[4][5]

a. Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (Antibiotic X, stock solution of known concentration)

  • Bacterial strain to be tested (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

b. Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

  • Antibiotic Dilution:

    • In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of Antibiotic X along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain serial dilutions of Antibiotic X alone to determine its MIC.

    • A well with no antibiotics should be included as a growth control.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic X Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)[6]

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[6]

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7]

a. Materials:

  • This compound

  • Partner antibiotic (Antibiotic X)

  • Bacterial strain to be tested

  • CAMHB

  • Culture tubes

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

b. Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[8]

  • Experimental Setup: Prepare culture tubes with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Antibiotic X alone (at a relevant concentration)

    • This compound and Antibiotic X in combination (at the same concentrations as the individual agents)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[8]

  • Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL for the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.[9]

Mandatory Visualizations

Synergy_Assessment_Workflow Workflow for Assessing Antibiotic Synergy cluster_0 In Vitro Assessment cluster_1 In Vivo Validation (Optional) start Select this compound and Partner Antibiotic checkerboard Checkerboard Assay start->checkerboard time_kill Time-Kill Curve Analysis start->time_kill data_analysis Calculate FIC Index and Analyze Kill Curves checkerboard->data_analysis time_kill->data_analysis interpretation Interpret Synergy, Additivity, or Antagonism data_analysis->interpretation animal_model Select Animal Model of Infection interpretation->animal_model treatment Administer Monotherapy and Combination Therapy animal_model->treatment outcome Assess Outcomes (e.g., Survival, Bacterial Load) treatment->outcome in_vivo_analysis Statistical Analysis of In Vivo Data outcome->in_vivo_analysis

Caption: Workflow for assessing the synergistic effects of this compound.

Carbapenem_Mechanism_of_Action Mechanism of Action of Carbapenem Antibiotics cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Synthesis Cell Wall Synthesis PBP->Synthesis Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall Peptidoglycan Cell Wall Synthesis->CellWall Builds Carbapenem This compound (Carbapenem) Carbapenem->PBP Binds to and inactivates

Caption: Mechanism of action for carbapenem antibiotics like this compound.

FIC_Index_Interpretation Interpretation of Fractional Inhibitory Concentration (FIC) Index cluster_interpretation Interaction Type FIC_Calc FIC Index = FIC(A) + FIC(B) Synergy Synergy (FIC <= 0.5) FIC_Calc->Synergy Value is Additive Additive/Indifference (0.5 < FIC <= 4) FIC_Calc->Additive Value is Antagonism Antagonism (FIC > 4) FIC_Calc->Antagonism Value is

Caption: Logic for interpreting the Fractional Inhibitory Concentration (FIC) Index.

References

Application Notes and Protocols for the Experimental Use of Carpetimycin C Against ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the activity of Carpetimycin C against ESBL-producing bacteria is not publicly available. The following application notes and protocols are based on the known properties of related carbapenem antibiotics and established methodologies for antimicrobial susceptibility testing and enzyme inhibition assays. The provided quantitative data for other carbapenems is intended to serve as a reference for designing and interpreting experiments with this compound.

Introduction

Carpetimycins are a class of carbapenem antibiotics known for their broad-spectrum antibacterial activity and inhibitory effects against β-lactamases. Extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant clinical challenge due to their resistance to many commonly used β-lactam antibiotics. This document provides a framework for the experimental evaluation of this compound as a potential agent against these resistant pathogens.

Carbapenems, including compounds like meropenem and imipenem, are often the treatment of choice for serious infections caused by ESBL-producing organisms.[1][2] The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] ESBLs are enzymes that can hydrolyze and inactivate many penicillins and cephalosporins, but carbapenems have shown greater stability against these enzymes.[1][6]

These notes outline protocols for determining the in vitro efficacy of this compound through minimum inhibitory concentration (MIC) testing and for assessing its ability to inhibit ESBL activity.

Data Presentation: Reference In Vitro Activity of Carbapenems

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for meropenem and imipenem against common ESBL-producing bacterial strains. This data can be used as a benchmark when evaluating the activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Meropenem against ESBL-Producing Escherichia coli

Strain CharacteristicMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
ESBL-producing E. coli0.1250.250.03 - 32

Data compiled from representative studies.[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Imipenem against ESBL-Producing Klebsiella pneumoniae

Strain CharacteristicMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
ESBL-producing K. pneumoniae≤1≥160.25 - ≥16

Data compiled from representative studies.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11][12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an ESBL-producing bacterial strain.

Materials:

  • This compound (stock solution of known concentration)

  • ESBL-producing bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

    • Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

β-Lactamase Inhibition Assay

This protocol uses the chromogenic cephalosporin nitrocefin to measure the inhibition of ESBL activity by this compound.[13][14][15][16]

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ESBLs.

Materials:

  • This compound (various concentrations)

  • Purified ESBL enzyme or cell lysate from an ESBL-producing strain

  • Nitrocefin solution (typically 0.5-1.0 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the ESBL enzyme or lysate in PBS.

    • Prepare various dilutions of this compound in PBS.

  • Assay Setup:

    • In a 96-well plate, add the ESBL enzyme/lysate to each well.

    • Add the different concentrations of this compound to the respective wells.

    • Include a positive control (enzyme without inhibitor) and a negative control (PBS without enzyme).

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed amount of nitrocefin solution to each well.

    • Immediately begin measuring the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ESBL enzyme activity.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. ESBL-producing bacterial culture Inoculum_Prep 2. Prepare 0.5 McFarland inoculum Bacterial_Culture->Inoculum_Prep Inoculation 5. Inoculate plate with bacterial suspension Inoculum_Prep->Inoculation Carpetimycin_Stock 3. Prepare this compound stock solution Serial_Dilution 4. Serial dilution of This compound in plate Carpetimycin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Plate 7. Read plate visually or with spectrophotometer Incubation->Read_Plate Determine_MIC 8. Determine MIC value Read_Plate->Determine_MIC

Caption: Workflow for MIC determination of this compound.

Signaling_Pathway cluster_bacterium Bacterial Cell Carpetimycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Carpetimycin_C->PBP Binds to and inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

ESBL_Inhibition Beta_Lactam_Antibiotic Other β-Lactam Antibiotics ESBL_Enzyme ESBL Enzyme Beta_Lactam_Antibiotic->ESBL_Enzyme Hydrolyzed by Inactive_Antibiotic Inactive Antibiotic ESBL_Enzyme->Inactive_Antibiotic Results in Carpetimycin_C_Inhibitor This compound (as inhibitor) Carpetimycin_C_Inhibitor->ESBL_Enzyme Inhibits

References

Application Notes and Protocols: Laboratory Standards for Handling and Storage of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the safe and effective handling, storage, and use of Carpetimycin C in a laboratory setting. Due to the limited availability of specific stability data for this compound, information from the closely related Carpetimycin A and the broader carbapenem class of antibiotics has been utilized to provide comprehensive recommendations.

Product Information

PropertyValueSource
Chemical Name (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]
Molecular Formula C₁₄H₂₀N₂O₆S (assumed from structure)[1]
Molecular Weight 360.39 g/mol (calculated)
Appearance Colorless solid[2]
General Class Carbapenem Antibiotic[3]

Safety and Handling Precautions

This compound, as a carbapenem antibiotic, should be handled with care in a laboratory environment. Standard laboratory practices for handling chemical compounds should be followed.

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended for handling the powdered form and preparing stock solutions.

Hygiene:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Spills:

  • In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

Storage Recommendations

Proper storage is critical to maintain the stability and activity of this compound. Recommendations are based on data for Carpetimycin A and general guidelines for carbapenems.

Solid Form
Storage ConditionTemperatureDurationPackaging
Long-term -20°CMonths to yearsTightly sealed, light-protected container
Short-term 0 - 4°CDays to weeksTightly sealed, light-protected container

Source: Adapted from MedKoo Biosciences recommendations for Carpetimycin A.[4]

In Solution

Carbapenem antibiotics are known to be unstable in solution, with stability being dependent on the solvent, pH, and temperature.[2][5] Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, adhere to the following guidelines.

SolventStorage TemperatureRecommended Max StorageNotes
DMSO-20°CUp to 24 hoursAliquot to avoid freeze-thaw cycles.
Water (sterile)2 - 8°CUse immediatelyProne to hydrolysis.
Phosphate Buffer (pH ~6.0)2 - 8°CUse immediatelyStability is pH-dependent; degradation increases at neutral to alkaline pH.

Note: The stability data for solutions is generalized for carbapenems. It is highly recommended to perform in-house stability studies for your specific experimental conditions.

Solution Preparation

Reconstitution from Solid

Workflow for Reconstituting this compound

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage/Use start Equilibrate this compound to Room Temperature weigh Weigh Required Amount in a Fume Hood start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex sterilize Filter Sterilize (if necessary) vortex->sterilize use_immediately Use Immediately sterilize->use_immediately store Aliquot and Store at -20°C sterilize->store If not for immediate use

Caption: Workflow for the reconstitution of solid this compound.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 360.39 g/mol ), add 277.5 µL of DMSO.

  • Vortex the solution until the solid is completely dissolved.

  • If required for the experiment (e.g., cell-based assays), filter-sterilize the solution through a 0.22 µm syringe filter compatible with DMSO.

  • For immediate use, dilute the stock solution to the final working concentration in the appropriate aqueous medium.

  • If not for immediate use, aliquot the stock solution into small, single-use volumes and store at -20°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Microplate Wells prep_bacteria->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate for Bacterial Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Experimental workflow for MIC determination.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare this compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB). This will bring the final volume in each well to 100 µL and the final bacterial density to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action and Potential Degradation Pathway

This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] The β-lactam ring is a critical structural component for this activity.

Potential Degradation Pathway of Carbapenems

G active Active Carbapenem (β-lactam ring intact) hydrolyzed Inactive Product (Hydrolyzed β-lactam ring) active->hydrolyzed Hydrolysis (via β-lactamase or chemical instability) lactone β-lactone Product (Alternative degradation) active->lactone Intramolecular Rearrangement (Class D β-lactamases)

Caption: Simplified degradation pathways for carbapenem antibiotics.

The primary degradation pathway for carbapenems involves the hydrolysis of the amide bond in the β-lactam ring, which renders the antibiotic inactive.[6] This can be catalyzed by bacterial β-lactamase enzymes or occur due to chemical instability in aqueous solutions. Some Class D β-lactamases can also degrade carbapenems through the formation of a β-lactone intermediate.[7][8]

Disclaimer

The information provided in these application notes is intended for guidance in a research setting. It is based on the best available data for this compound and related compounds. Users should conduct their own validation and stability studies to ensure the suitability of these protocols for their specific applications. Always adhere to institutional safety guidelines and regulations.

References

High-Throughput Screening Methods for Carpetimycin C Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C, a member of the carbapenem class of β-lactam antibiotics, represents a promising scaffold for the development of new antibacterial agents. Like other carbapenems, its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for cell wall biosynthesis.[1] Furthermore, many carbapenems, including Carpetimycins A and B, exhibit inhibitory activity against β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics.[2][3] The discovery of novel this compound analogs with enhanced antibacterial potency, broadened spectrum, or improved resistance to β-lactamase degradation is a key objective in antibacterial drug discovery.

High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds.[4] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs, focusing on both whole-cell and target-based approaches.

I. Whole-Cell High-Throughput Screening for Antibacterial Activity

Whole-cell screening is a primary approach to identify compounds with antibacterial activity in a physiologically relevant context.[5] This method directly assesses the ability of this compound analogs to inhibit bacterial growth.

Application Note:

This protocol describes a fluorescence-based HTS assay to determine the antibacterial activity of this compound analogs against a panel of clinically relevant bacteria. The assay utilizes the reduction of a viability dye (e.g., resazurin) by metabolically active cells, resulting in a fluorescent signal that is proportional to bacterial growth. A decrease in fluorescence in the presence of a test compound indicates growth inhibition.

Experimental Protocol: Fluorescence-Based Bacterial Growth Inhibition Assay

1. Materials and Reagents:

  • 96- or 384-well clear-bottom, black microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analog library (dissolved in DMSO)

  • Positive control antibiotic (e.g., Meropenem, Carpetimycin A)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (0.015% w/v in sterile PBS)

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

  • Incubator (37°C)

2. Assay Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each this compound analog from the library into the wells of the microtiter plate. Also, dispense 1 µL of the positive control antibiotic and DMSO into their respective control wells.

  • Bacterial Inoculation: Add 99 µL of the diluted bacterial culture to each well, resulting in a final volume of 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours without shaking.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Second Incubation: Incubate the plates for an additional 1-4 hours at 37°C, protected from light, to allow for color development.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader.

3. Data Analysis:

  • Percentage Growth Inhibition Calculation:

    • Fluorescence_sample: Fluorescence of wells containing test compound.

    • Fluorescence_negative_control: Fluorescence of wells containing only DMSO and bacteria.

    • Fluorescence_blank: Fluorescence of wells containing only media.

  • Hit Identification: Compounds exhibiting a growth inhibition greater than a predefined threshold (e.g., >80%) are considered primary hits.

Data Presentation:

Table 1: Representative Whole-Cell HTS Data for this compound Analogs against E. coli

Compound IDConcentration (µg/mL)% Growth InhibitionHit ( >80% Inhibition)
CMC-Analog-0011095.2Yes
CMC-Analog-0021012.5No
CMC-Analog-0031088.7Yes
............
Meropenem (PC)199.8Yes
DMSO (NC)1%2.1No

PC: Positive Control, NC: Negative Control

II. Target-Based High-Throughput Screening: β-Lactamase Inhibition

A key strategy for overcoming antibiotic resistance is the development of β-lactamase inhibitors.[6] This target-based assay identifies this compound analogs that can inhibit the activity of various β-lactamase enzymes.

Application Note:

This protocol outlines a colorimetric HTS assay to screen for inhibitors of β-lactamase activity. The assay utilizes the chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.[6] A decrease in the rate of color change in the presence of a test compound indicates inhibition of the enzyme.

Experimental Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay

1. Materials and Reagents:

  • 96- or 384-well clear microtiter plates

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, NDM-1)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Nitrocefin solution (100 µM in assay buffer)

  • This compound analog library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Clavulanic acid, Tazobactam)

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Spectrophotometric plate reader (Absorbance at 490 nm)

2. Assay Procedure:

  • Enzyme and Compound Pre-incubation:

    • Dispense 40 µL of assay buffer into all wells.

    • Add 5 µL of the this compound analog solution, positive control, or DMSO to the appropriate wells.

    • Add 5 µL of the β-lactamase enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Add 50 µL of the nitrocefin solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 490 nm every 30 seconds for 10-15 minutes using a plate reader in kinetic mode.

3. Data Analysis:

  • Calculation of Reaction Rate (V): Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

  • Percentage Inhibition Calculation:

    • V_sample: Reaction rate in the presence of the test compound.

    • V_negative_control: Reaction rate in the presence of DMSO.

    • V_blank: Reaction rate in the absence of the enzyme.

  • Hit Identification: Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.

Data Presentation:

Table 2: Representative β-Lactamase Inhibition HTS Data for this compound Analogs against TEM-1 β-Lactamase

Compound IDConcentration (µM)% InhibitionHit ( >50% Inhibition)
CMC-Analog-001208.3No
CMC-Analog-0042076.1Yes
CMC-Analog-0052062.9Yes
............
Clavulanic Acid (PC)592.4Yes
DMSO (NC)1%1.5No

PC: Positive Control, NC: Negative Control

III. Hit Validation and Confirmation

Following primary screening, a crucial step is hit validation to eliminate false positives and confirm the activity of the identified compounds.[7]

Application Note:

The hit validation workflow involves a series of secondary assays to confirm the antibacterial activity and/or β-lactamase inhibition of the primary hits, determine their potency (MIC and IC50 values), and assess their preliminary safety profile (cytotoxicity).

Experimental Protocols:
  • Dose-Response Analysis:

    • Minimum Inhibitory Concentration (MIC) Determination: For hits from the whole-cell screen, perform a broth microdilution assay according to CLSI guidelines to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.[8]

    • IC50 Determination: For hits from the β-lactamase inhibition screen, perform the nitrocefin assay with a serial dilution of the hit compound to determine the concentration that inhibits 50% of the enzyme activity (IC50).

  • Cytotoxicity Assay:

    • Assess the toxicity of the validated hits against a mammalian cell line (e.g., HepG2, HEK293) using a standard cell viability assay (e.g., MTT, CellTiter-Glo). This helps to identify compounds that are non-specifically cytotoxic.

Data Presentation:

Table 3: Summary of Validated Hits from this compound Analog Library Screen

Compound IDMIC against E. coli (µg/mL)IC50 against TEM-1 (µM)Cytotoxicity (CC50 against HepG2, µM)
CMC-Analog-0014>100>50
CMC-Analog-004322.5>50
CMC-Analog-005168.125
Carpetimycin A0.39[3]0.08>100
Meropenem0.06N/A>100

IV. Visualizing the HTS Workflow and Signaling Pathway

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

HTS Workflow for this compound Analogs

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Hit Validation cluster_3 Lead Identification Library This compound Analog Library WholeCellScreen Whole-Cell Screen (Bacterial Growth Inhibition) Library->WholeCellScreen TargetScreen Target-Based Screen (β-Lactamase Inhibition) Library->TargetScreen PrimaryHits_WC Primary Hits (Growth Inhibitors) WholeCellScreen->PrimaryHits_WC PrimaryHits_T Primary Hits (β-Lactamase Inhibitors) TargetScreen->PrimaryHits_T DoseResponse_MIC Dose-Response (MIC Determination) PrimaryHits_WC->DoseResponse_MIC DoseResponse_IC50 Dose-Response (IC50 Determination) PrimaryHits_T->DoseResponse_IC50 Cytotoxicity Cytotoxicity Assay DoseResponse_MIC->Cytotoxicity DoseResponse_IC50->Cytotoxicity ValidatedHits Validated Hits Cytotoxicity->ValidatedHits LeadOptimization Lead Optimization ValidatedHits->LeadOptimization

Caption: High-throughput screening workflow for this compound analogs.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Bacterial_Cell_Wall_Inhibition CarpetimycinC This compound Analog PBP Penicillin-Binding Proteins (PBPs) CarpetimycinC->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound analogs.

Logical Relationship: Hit Prioritization

Hit_Prioritization PrimaryHit Primary Hit Potency High Potency? (Low MIC / IC50) PrimaryHit->Potency Selectivity Low Cytotoxicity? Potency->Selectivity Yes Discard Discard Potency->Discard No LeadCandidate Lead Candidate Selectivity->LeadCandidate Yes Selectivity->Discard No

Caption: Decision-making process for hit prioritization.

References

Application Notes and Protocols: Assaying the Activity of Carpetimycin C against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocols outlined below describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial parameters for evaluating the efficacy of a novel antibiotic.

Data Presentation

The following tables are templates for the clear and structured presentation of quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of Carpetimycin C against Anaerobic Bacteria

Anaerobic Bacterial SpeciesStrain IDMIC (µg/mL)
Bacteroides fragilisATCC 25285
Clinical Isolate 1
Clostridium difficileATCC 9689
Clinical Isolate 1
Prevotella melaninogenicaATCC 25845
Clinical Isolate 1
Fusobacterium nucleatumATCC 25586
Clinical Isolate 1
Peptostreptococcus anaerobiusATCC 27337
Clinical Isolate 1

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria

Anaerobic Bacterial SpeciesStrain IDMBC (µg/mL)
Bacteroides fragilisATCC 25285
Clinical Isolate 1
Clostridium difficileATCC 9689
Clinical Isolate 1
Prevotella melaninogenicaATCC 25845
Clinical Isolate 1
Fusobacterium nucleatumATCC 25586
Clinical Isolate 1
Peptostreptococcus anaerobiusATCC 27337
Clinical Isolate 1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing of anaerobic bacteria.

Materials:

  • This compound (analytical grade)

  • Anaerobic bacterial strains (reference strains and clinical isolates)

  • Wilkins-Chalgren Agar or Brucella Agar supplemented with hemin, vitamin K1, and laked sheep blood

  • Anaerobic gas generating system (e.g., GasPak™)

  • Anaerobic jars or chamber

  • Sterile petri dishes

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare a stock solution of this compound of known concentration.

    • Perform serial twofold dilutions of this compound to achieve the desired final concentrations in the agar.

    • Prepare molten and cooled (45-50°C) agar medium.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Subculture the anaerobic bacteria onto a suitable agar medium and incubate under anaerobic conditions for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:10 to obtain the final inoculum of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Place the inoculated plates into an anaerobic jar or chamber with an anaerobic gas-generating system.

    • Incubate at 35-37°C for 48 hours.

  • Result Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[4]

Materials:

  • MIC plates from the agar dilution experiment

  • Sterile drug-free agar plates

  • Sterile loops or spreaders

Procedure:

  • Subculturing:

    • From the agar dilution plates corresponding to the MIC and higher concentrations showing no growth, take a sample from the inoculation spot with a sterile loop.

    • Streak the sample onto a fresh, drug-free agar plate.

  • Incubation:

    • Incubate these plates under anaerobic conditions at 35-37°C for 48-72 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no growth or the growth of only one or two colonies on the subculture plate.

Visualizations

Signaling Pathway

Carbapenems, the class of antibiotics to which this compound belongs, primarily act by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

G cluster_cell Bacterial Cell Carpetimycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Carpetimycin_C->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Essential for Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of leads to

Caption: Mechanism of Action of this compound.

Experimental Workflows

G cluster_mic MIC Determination (Agar Dilution) cluster_mbc MBC Determination prep_plates Prepare Antibiotic Agar Plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Anaerobically inoculate->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from MIC plates read_mic->subculture Proceed with no-growth wells incubate_mbc Incubate Anaerobically subculture->incubate_mbc read_mbc Read MBC Results incubate_mbc->read_mbc

Caption: Experimental Workflow for MIC and MBC Determination.

G Start Start Define_Concentrations Define this compound Concentration Range Start->Define_Concentrations Perform_MIC_Assay Perform Agar Dilution MIC Assay Define_Concentrations->Perform_MIC_Assay Observe_Growth Observe for Bacterial Growth Perform_MIC_Assay->Observe_Growth Observe_Growth->Perform_MIC_Assay Growth (Adjust Range) Determine_MIC Determine MIC Value Observe_Growth->Determine_MIC No Growth Perform_MBC_Assay Perform MBC Subculture Determine_MIC->Perform_MBC_Assay Observe_Colonies Observe for Colony Formation Perform_MBC_Assay->Observe_Colonies Observe_Colonies->Perform_MBC_Assay Growth Determine_MBC Determine MBC Value Observe_Colonies->Determine_MBC No/Minimal Colonies End End Determine_MBC->End

Caption: Logical Flow for Evaluating this compound Activity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Streptomyces Fermentation of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Carpetimycin C from Streptomyces species. Our goal is to help you diagnose and resolve common issues leading to low product yield.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Streptomyces fermentation for this compound production.

Issue 1: Low or No Production of this compound

Possible Causes and Solutions:

  • Inappropriate Media Composition: The nutrient balance is critical for secondary metabolite production.

    • Solution: Optimize the carbon and nitrogen sources. High concentrations of easily metabolized sugars like glucose can sometimes repress secondary metabolite production. Consider using complex carbon sources like starch or glycerol. Ensure essential minerals and trace elements are present.

  • Suboptimal pH: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake.

    • Solution: Monitor and control the pH of the culture. The optimal pH for Streptomyces growth and antibiotic production is typically between 6.5 and 7.5. Use buffers in your media or implement a pH control strategy in your fermenter.

  • Insufficient Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics.

    • Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen (DO) levels. For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 200-250 rpm). In a fermenter, establish a DO control loop.

  • Incorrect Fermentation Temperature: Temperature affects microbial growth rate and enzyme kinetics.

    • Solution: The optimal temperature for most Streptomyces species is around 28-30°C. Verify that your incubator or fermenter is maintaining the correct temperature.

  • Strain Viability and Inoculum Quality: A poor-quality inoculum will lead to a poor fermentation outcome.

    • Solution: Ensure your Streptomyces strain is viable and not contaminated. Prepare a fresh and healthy seed culture for inoculation. The inoculum volume should typically be 5-10% of the production medium volume.

Issue 2: Inconsistent Batch-to-Batch Yield

Possible Causes and Solutions:

  • Variability in Inoculum: Inconsistent spore concentration or vegetative cell mass in the inoculum will lead to variable fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. If using spores, quantify the spore concentration. For vegetative inoculum, use a consistent seed culture age and cell density.

  • Inconsistent Media Preparation: Small variations in media components can have a significant impact on yield.

    • Solution: Use a standardized protocol for media preparation. Ensure all components are accurately weighed and dissolved completely.

  • Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or DO will result in variable outcomes.

    • Solution: Calibrate your probes and ensure your control systems are functioning correctly. Maintain detailed logs of all fermentation parameters for each batch.

Issue 3: Accumulation of Undesired Byproducts

Possible Causes and Solutions:

  • Suboptimal Precursor Supply: An imbalance in the supply of biosynthetic precursors can lead to the formation of shunt products.

    • Solution: Analyze the this compound biosynthetic pathway to identify key precursors. Consider precursor feeding strategies to direct metabolic flux towards your product of interest.

  • Incorrect Timing of Induction or Nutrient Feeds: The timing of adding inducers or nutrient feeds can influence which metabolic pathways are active.

    • Solution: If using an inducible expression system, optimize the timing and concentration of the inducer. For fed-batch cultures, develop a feeding strategy that maintains optimal nutrient levels without causing overflow metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation conditions for this compound production in Streptomyces?

A1: While specific optimal conditions can be strain-dependent, a good starting point for Streptomyces fermentation for carbapenem production is:

  • Temperature: 28-30°C

  • pH: 6.5-7.5

  • Agitation: 200-250 rpm (in baffled shake flasks)

  • Aeration: Ensure high dissolved oxygen levels.

Q2: Which carbon and nitrogen sources are best for this compound production?

A2: Complex carbon sources like soluble starch, glycerol, or dextrin are often preferred over glucose to avoid catabolite repression of secondary metabolism. Good nitrogen sources include soybean meal, peptone, yeast extract, and ammonium salts. The optimal C/N ratio needs to be determined experimentally.

Q3: How can I improve my this compound yield through media optimization?

A3: A systematic approach like Response Surface Methodology (RSM) can be very effective. This statistical method allows you to efficiently screen multiple media components and their interactions to find the optimal composition. Key components to investigate include carbon sources, nitrogen sources, phosphate levels, and trace elements.

Q4: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What should I do?

A4: This is a common issue and often points to a disconnect between primary and secondary metabolism. Here are a few things to try:

  • Phosphate Control: High phosphate concentrations can repress the biosynthesis of some secondary metabolites. Try reducing the initial phosphate concentration in your medium.

  • Growth Rate Manipulation: Sometimes, slowing down the growth rate can trigger the onset of secondary metabolism. You can try to achieve this by using a less readily metabolizable carbon source or by slightly reducing the temperature.

  • Inducer Addition: Some antibiotic biosynthetic pathways are regulated by specific signaling molecules. While the specific inducers for this compound are not well-documented in publicly available literature, exploring the addition of known Streptomyces signaling molecules like A-factor could be a research direction.

Q5: Are there any known precursors I can feed to the culture to increase the yield of this compound?

A5: The biosynthesis of the carbapenem core structure is derived from glutamate, acetate, and methionine. Supplementing the fermentation medium with these amino acids or their precursors could potentially increase the yield of this compound. However, the optimal concentration and feeding time would need to be determined experimentally to avoid toxic effects.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Glucose8.545
Soluble Starch7.2120
Glycerol6.895
Dextrin7.5110

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Peptone6.580
Yeast Extract7.095
Soybean Meal8.2150
Ammonium Sulfate5.560

Table 3: Optimization of Fermentation Parameters using a Box-Behnken Design

RunTemperature (°C)pHAgitation (rpm)This compound Titer (mg/L)
1286.5200130
2326.5200115
3287.5200145
4327.5200125
5287.0180120
6327.0180105
7287.0220160
8327.0220140
9306.5180110
10307.5180135
11306.5220150
12307.5220170
13307.0200185
14307.0200190
15307.0200188

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare a seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces).

  • Inoculate the seed medium with a loopful of spores or a piece of mycelial mat from a fresh agar plate of the Streptomyces strain.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • A healthy seed culture should be turbid with visible mycelial growth.

Protocol 2: Shake Flask Fermentation for this compound Production
  • Prepare the production medium in baffled flasks (e.g., 50 mL of medium in a 250 mL baffled flask).

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the flasks at 28-30°C with shaking at 200-250 rpm for 7-10 days.

  • Withdraw samples aseptically at regular intervals to measure biomass, pH, and this compound concentration.

Protocol 3: Extraction and Quantification of this compound
  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • The this compound is typically found in the supernatant.

  • Acidify the supernatant to a low pH (e.g., pH 2-3) and extract with a suitable organic solvent like ethyl acetate.

  • Evaporate the organic solvent to obtain the crude extract.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol or a buffer).

  • Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Mandatory Visualizations

Diagram 1: Generalized Carbapenem Biosynthetic Pathway

While the specific biosynthetic pathway for this compound is not detailed in publicly available literature, a generalized pathway for carbapenem biosynthesis in Streptomyces is presented below. This can serve as a conceptual framework for understanding the key steps and precursor requirements.

Carbapenem_Biosynthesis Glutamate Glutamate Carbapenam_Core Carbapenam Core Structure Glutamate->Carbapenam_Core CarA/B Malonyl_CoA Malonyl-CoA Malonyl_CoA->Carbapenam_Core Methionine Methionine Carpetimycin_C This compound Methionine->Carpetimycin_C Side chain modification Carbapenem_Backbone Carbapenem Backbone Carbapenam_Core->Carbapenem_Backbone CarC (Oxidation/ Desaturation) Carbapenem_Backbone->Carpetimycin_C Tailoring Enzymes

Caption: Generalized biosynthetic pathway of carbapenems.

Diagram 2: Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow Strain_Selection Strain Selection & Inoculum Preparation Shake_Flask_Fermentation Shake Flask Fermentation Strain_Selection->Shake_Flask_Fermentation Media_Optimization Media Optimization (One-Factor-at-a-Time or RSM) Media_Optimization->Shake_Flask_Fermentation Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Parameter_Optimization->Shake_Flask_Fermentation Scale_Up Scale-up to Bioreactor Shake_Flask_Fermentation->Scale_Up Analysis Extraction & HPLC Analysis Shake_Flask_Fermentation->Analysis Data_Analysis Data Analysis & Further Optimization Analysis->Data_Analysis Data_Analysis->Media_Optimization Data_Analysis->Parameter_Optimization

Caption: Workflow for optimizing this compound fermentation.

Diagram 3: Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Low_Yield Low this compound Yield No_Growth Poor or No Growth Low_Yield->No_Growth Good_Growth Good Growth, Low Product Low_Yield->Good_Growth Check_Inoculum Check Inoculum Viability & Media Preparation No_Growth->Check_Inoculum Check_Growth_Conditions Check Growth Conditions (pH, Temp, Aeration) No_Growth->Check_Growth_Conditions Check_Repression Investigate Catabolite Repression (e.g., high glucose) Good_Growth->Check_Repression Check_Precursors Investigate Precursor Limitation Good_Growth->Check_Precursors Check_Regulation Investigate Regulatory Effects (e.g., phosphate) Good_Growth->Check_Regulation

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Purification of Carbapenem Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of carbapenem antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of carbapenem degradation during purification?

A1: Carbapenem instability is a major challenge, primarily due to the strained β-lactam ring, which is susceptible to hydrolysis. Key factors contributing to degradation include:

  • pH: Carbapenems are unstable in both acidic and alkaline conditions, with optimal stability generally found near neutral pH.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation. For instance, the degradation rate of CS-023 is 27 times faster at 70°C compared to 25°C.[3][4]

  • Aqueous Solutions: The presence of water is a key factor in the hydrolysis of the β-lactam ring.[5]

  • Enzymatic Degradation: Early carbapenems like imipenem are susceptible to degradation by dehydropeptidase I (DHP-I). Newer carbapenems often have a 1β-methyl group to enhance stability against DHP-I.[1][2]

Q2: How can I minimize carbapenem degradation during the purification process?

A2: To minimize degradation, consider the following strategies:

  • Temperature Control: Maintain low temperatures throughout the purification process, including during cell lysis, extraction, and chromatography.

  • pH Management: Use buffered solutions to maintain a pH range where the specific carbapenem is most stable, typically around pH 6.0-7.0.

  • Solvent Choice: For steps like crystallization, using a poor solvent like ethanol can sometimes yield more stable polymorphs.[3]

  • Minimize Processing Time: Expedite the purification workflow to reduce the time the carbapenem is in solution.

Q3: My carbapenem product has high levels of endotoxin. What are the best methods for removal?

A3: Endotoxins (lipopolysaccharides or LPS) are common contaminants from the outer membrane of Gram-negative bacteria used in production.[6] Effective removal strategies include:

  • Affinity Chromatography: Polymyxin B affinity chromatography is highly effective as polymyxin B has a high binding affinity for the lipid A moiety of most endotoxins.[7]

  • Ion-Exchange Chromatography: Anion-exchange chromatography can be used, as the negatively charged phosphate groups on endotoxin molecules interact with the anion-exchange resin.[6]

  • Two-Phase Partitioning: Using systems like Triton X-114 can effectively partition endotoxins away from the product.[7][8]

  • Ultrafiltration: This can help to remove endotoxin aggregates.[7][9]

Q4: I'm observing poor peak shape and low recovery during HPLC purification. What are the likely causes?

A4: Poor chromatographic performance can stem from several factors:

  • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks.

  • Inappropriate Mobile Phase: The pH and buffer concentration of the mobile phase are critical. A pH close to the analyte's pKa can cause split peaks.

  • Column Contamination: Accumulation of impurities or precipitated protein on the column can affect performance.

  • Secondary Interactions: The analyte may be interacting with the stationary phase in unintended ways. Adjusting the mobile phase composition (e.g., salt concentration, organic modifier) can help mitigate this.[10]

Troubleshooting Guides

Problem 1: Significant Loss of Product Potency Post-Purification
Possible Cause Troubleshooting Steps
Chemical Degradation (Hydrolysis) 1. Verify pH of all buffers: Ensure all solutions are within the optimal stability range for your carbapenem (typically pH 6.0-7.0). Calibrate your pH meter regularly. 2. Implement Cold Chain: Maintain low temperatures (2-8°C) for all steps, including sample storage, chromatography, and fraction collection. 3. Analyze Degradation Products: Use HPLC-MS to identify common degradation products, such as the open-ring hydrolyzed form. This can confirm if hydrolysis is the primary issue.
Enzymatic Degradation 1. Select DHP-I Stable Carbapenems: If working with older carbapenems, consider if a switch to a more stable analog (e.g., meropenem, doripenem) is feasible.[1][2] 2. Inhibitor Co-administration: For early-stage discovery, co-purification with a DHP-I inhibitor might be a temporary solution to assess other properties, though not viable for the final product.
Problem 2: High Endotoxin Levels in the Final Product
Possible Cause Troubleshooting Steps
Ineffective Removal Method 1. Optimize Ion-Exchange Chromatography: Adjust the pH and salt gradient to improve the separation of the negatively charged endotoxins from your carbapenem.[6] 2. Implement Affinity Chromatography: Introduce a polymyxin B affinity chromatography step, which is highly specific for endotoxin removal.[7] 3. Use Endotoxin-Specific Removal Buffers: Some commercial kits include buffers that prevent LPS from binding to chromatography resins.[6]
Recontamination 1. Use Pyrogen-Free Materials: Ensure all glassware, plasticware, and solutions are certified endotoxin-free. Glassware should be depyrogenated by heating at 180°C overnight.[6] 2. Test Reagents: Test all buffers and water for endotoxin levels to identify potential sources of contamination.[6]

Data Presentation

Table 1: Stability of Carbapenem CS-023 in Aqueous Solution

Temperature (°C)Degradation Rate Constant (k_d, h⁻¹)Half-life (τ₁/₂, h)
258.6 x 10⁻³80.6
700.232.97

Data summarized from a study on the polymorphic crystallization of CS-023.[3]

Table 2: Comparison of Endotoxin Removal Methods

MethodTypical Endotoxin ReductionAdvantagesDisadvantages
Polymyxin B Affinity Chromatography >99%High specificity and efficiency.[7]Can be expensive; potential for polymyxin B leaching.
Anion-Exchange Chromatography 90-99%Can be integrated into the primary purification scheme.Efficiency depends on the properties of the target molecule.[6]
Two-Phase Extraction (Triton X-114) 98-99%Effective for a wide range of proteins.[7]Requires removal of the detergent, which can be challenging.
Ultrafiltration VariableCan remove large endotoxin aggregates.May not be effective for monomeric endotoxin.[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B (return to initial conditions)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 298 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the carbapenem sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Endotoxin Removal using Polymyxin B Affinity Chromatography

  • Column and Resin: Use a pre-packed polymyxin B column or pack a column with polymyxin B agarose resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of pyrogen-free buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

  • Sample Loading: Load the carbapenem sample onto the column at a flow rate recommended by the manufacturer. The sample should be in a buffer that does not interfere with the binding of endotoxin to polymyxin B.

  • Wash: Wash the column with 5-10 CV of equilibration buffer to remove any unbound material.

  • Elution: The carbapenem, which does not bind to the polymyxin B, will be in the flow-through and wash fractions. Collect these fractions.

  • Regeneration: Regenerate the column using a high salt buffer (e.g., 1 M NaCl) or a solution containing a non-ionic detergent, as per the manufacturer's protocol.

  • Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in the sample before and after chromatography to determine the efficiency of removal.

Visualizations

cluster_purification Carbapenem Purification Workflow cluster_challenges Common Challenges Fermentation Fermentation Broth / Crude Synthesis Product Clarification Clarification (Centrifugation / Filtration) Fermentation->Clarification Capture Capture Step (e.g., Ion Exchange) Clarification->Capture Intermediate Intermediate Purification (e.g., HIC) Capture->Intermediate Polishing Polishing Step (e.g., Gel Filtration) Intermediate->Polishing Final Final Product Polishing->Final Degradation Chemical / Enzymatic Degradation Degradation->Clarification pH, Temp Degradation->Capture pH, Temp Degradation->Intermediate pH, Temp Degradation->Polishing pH, Temp Endotoxin Endotoxin Contamination Endotoxin->Capture Co-elution Purity Low Purity / Impurity Profile Purity->Polishing Aggregate Formation

Caption: Workflow of carbapenem purification with associated challenges.

cluster_troubleshooting Troubleshooting Logic: High Endotoxin Levels Start High Endotoxin in Final Product Check_Materials Check all materials (water, buffers, glassware) for endotoxin contamination Start->Check_Materials Test_Reagents Are reagents endotoxin-free? Check_Materials->Test_Reagents Replace_Materials Replace contaminated materials. Use certified pyrogen-free supplies. Test_Reagents->Replace_Materials No Optimize_Chromo Optimize existing chromatography step (e.g., IEX gradient) Test_Reagents->Optimize_Chromo Yes Re_Test Re-test endotoxin levels in final product Replace_Materials->Re_Test Add_Step Add dedicated endotoxin removal step Optimize_Chromo->Add_Step Affinity_Chromo Implement Polymyxin B Affinity Chromatography Add_Step->Affinity_Chromo Two_Phase Implement Two-Phase Aqueous Extraction Add_Step->Two_Phase Affinity_Chromo->Re_Test Two_Phase->Re_Test

Caption: Decision tree for troubleshooting endotoxin contamination.

References

Addressing the inoculum effect in Carpetimycin C susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the inoculum effect in Carpetimycin C susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a carbapenem antibiotic. Its structure is (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl) -7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] It belongs to the same family as Carpetimycins A and B, which are known for their broad-spectrum antibacterial activity and potent inhibitory action against various beta-lactamases.[2][3]

Q2: What is the "inoculum effect"?

The inoculum effect is a phenomenon observed in antimicrobial susceptibility testing (AST) where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial density (inoculum).[4] This is particularly common with β-lactam antibiotics, including carbapenems, when tested against bacteria that produce β-lactamase enzymes.[4][5]

Q3: Why is the inoculum effect a concern in this compound susceptibility testing?

As a carbapenem, this compound's efficacy may be subject to the inoculum effect, especially against bacteria producing carbapenemases. Carpetimycins A and B have demonstrated inhibitory activity against various β-lactamases[2][3][6], suggesting that the Carpetimycin family of compounds interacts with these enzymes. An inoculum effect can lead to misleading susceptibility results, potentially causing a susceptible isolate to appear resistant at a high bacterial load, which can have significant implications in both research and clinical settings.[7]

Q4: What are the primary mechanisms behind the inoculum effect with carbapenems?

The primary mechanism is the production of carbapenemases by the bacteria.[7][8] At a high bacterial density, the concentration of these enzymes is also high, leading to rapid degradation of the carbapenem antibiotic before it can effectively inhibit bacterial growth. This results in a higher apparent MIC. Other contributing factors can include the metabolic state of the bacteria and the ratio of antibiotic molecules to bacterial targets.[7]

Q5: What is the standard inoculum for antimicrobial susceptibility testing?

According to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the standard inoculum density for broth microdilution and agar dilution methods is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[4][9]

Troubleshooting Guide

Q1: My MIC values for this compound are inconsistent across experiments. Could the inoculum effect be the cause?

A1: Yes, variability in inoculum density is a likely cause for inconsistent MIC values. Even minor deviations from the standard 5 x 10^5 CFU/mL can lead to significant shifts in the MIC, especially if the bacterial strain produces carbapenemases.[4][10]

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent and accurate method for preparing your inoculum. Use a spectrophotometer or a McFarland standard to adjust the turbidity of the bacterial suspension.

    • Verify Colony Counts: Periodically perform colony counts on your standardized inocula to ensure your preparation method consistently yields a concentration within the recommended range.

    • Use Fresh Cultures: Always use fresh (18-24 hour) cultures for inoculum preparation to ensure the bacteria are in a consistent growth phase.

Q2: I have an isolate that appears susceptible to this compound at the standard inoculum but shows resistance in other assays. How can I investigate this?

A2: This discrepancy could be a classic example of the inoculum effect. The isolate may be a low-level producer of a carbapenemase that is overwhelmed by the antibiotic at a standard inoculum but can effectively degrade it at a higher bacterial density.

  • Troubleshooting Steps:

    • Perform MIC testing at a high inoculum: Test the isolate's susceptibility to this compound at a standard inoculum (5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase (typically ≥8-fold) in the MIC at the higher inoculum suggests an inoculum effect.[9]

    • Conduct a time-kill analysis: A time-kill assay can reveal the bactericidal or bacteriostatic activity of this compound over time at different inocula. You may observe initial killing followed by regrowth at a higher inoculum as the antibiotic is degraded.

    • Screen for carbapenemase production: Use molecular or phenotypic methods to test the isolate for the presence of carbapenemase genes or enzyme activity.

Q3: How can I mitigate the inoculum effect in my experiments?

A3: While you cannot eliminate the inherent inoculum effect of a bacterial strain, you can ensure your experimental conditions are standardized to produce reproducible results.

  • Mitigation Strategies:

    • Strict Adherence to Standard Protocols: Consistently use the recommended standard inoculum of 5 x 10^5 CFU/mL for all routine susceptibility testing.

    • Incorporate Beta-Lactamase Inhibitors: If investigating the mechanism, you can perform parallel experiments with a combination of this compound and a broad-spectrum beta-lactamase inhibitor to see if the inoculum effect is reduced.

    • Document Inoculum Density: For all experiments, document the final inoculum concentration to help interpret any variability in your results.

Quantitative Data on Carbapenem Inoculum Effect

The following tables summarize data on the inoculum effect observed with other carbapenems, which can serve as a reference for what might be expected with this compound.

Table 1: Meropenem Inoculum Effect against Carbapenemase-Producing Enterobacterales

Inoculum Density (CFU/mL)Median MIC Fold Increase (compared to standard inoculum)
Standard (4 x 10^5)1 (baseline)
High (1.3 x 10^7)10

Data extracted from a study on clinical isolates of carbapenem-resistant Enterobacterales.[8][11]

Table 2: Impact of 2-Fold Inoculum Changes on Meropenem MIC

Change in InoculumResulting Change in MIC (log2-fold)
2-fold reduction1.26 reduction

This data highlights that even small variations within the acceptable CLSI range can impact the MIC.[4][10]

Experimental Protocols

Protocol 1: Determining the MIC of this compound at Varying Inoculum Densities

This protocol is adapted from standard CLSI guidelines for broth microdilution.

1. Preparation of Materials:

  • This compound stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial isolate grown overnight on appropriate agar.

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

2. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired final concentration range.

3. Preparation of Standard and High Inocula:

  • Standard Inoculum (Target: 5 x 10^5 CFU/mL):

    • Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10^6 CFU/mL.

    • Further dilute 1:2 to get the final inoculum of approximately 5 x 10^5 - 1 x 10^6 CFU/mL.

  • High Inoculum (Target: 5 x 10^7 CFU/mL):

    • Prepare the 0.5 McFarland suspension as above.

    • Create a 1:1 dilution of this suspension in CAMHB to achieve a concentration of approximately 5 x 10^7 - 1 x 10^8 CFU/mL.

4. Inoculation and Incubation:

  • Inoculate the wells of the prepared microtiter plates with the standard and high inocula in separate plates.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each inoculum density.

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Compare the MIC values obtained with the standard and high inocula. An 8-fold or greater increase in the MIC with the high inoculum is considered a significant inoculum effect.

Protocol 2: Time-Kill Analysis of this compound

This protocol assesses the bactericidal activity of this compound over time at different inoculum densities.

1. Preparation:

  • Prepare standard and high bacterial inocula in CAMHB as described in the MIC protocol.

  • Prepare flasks with CAMHB containing this compound at concentrations relevant to the MIC (e.g., 1x, 4x, and 16x MIC).

  • Include a growth control flask with no antibiotic for each inoculum.

2. Experiment Execution:

  • Add the standard and high inocula to their respective flasks to achieve final concentrations of 5 x 10^5 CFU/mL and 5 x 10^7 CFU/mL.

  • Incubate all flasks at 37°C with shaking.

3. Sampling and Enumeration:

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto appropriate agar plates to determine the viable cell count (CFU/mL).

  • Incubate the plates overnight.

4. Data Analysis:

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each this compound concentration and inoculum density.

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Visualizations

Experimental_Workflow_Inoculum_Effect cluster_prep Preparation cluster_inocula Inoculum Standardization cluster_assays Assays cluster_analysis Data Analysis start Bacterial Isolate prep_inoculum Prepare Inoculum Suspension (0.5 McFarland) start->prep_inoculum std_inoculum Standard Inoculum (~5x10^5 CFU/mL) prep_inoculum->std_inoculum Dilute high_inoculum High Inoculum (~5x10^7 CFU/mL) prep_inoculum->high_inoculum Dilute mic_test MIC Determination std_inoculum->mic_test time_kill Time-Kill Analysis std_inoculum->time_kill high_inoculum->mic_test high_inoculum->time_kill compare_mic Compare MIC Values mic_test->compare_mic plot_curves Plot Time-Kill Curves time_kill->plot_curves

Caption: Workflow for Investigating the Inoculum Effect.

Inoculum_Effect_Mechanism cluster_low Low Inoculum (~5x10^5 CFU/mL) cluster_high High Inoculum (~5x10^7 CFU/mL) low_bacteria Low Bacterial Density low_enzyme Low Carbapenemase Concentration low_bacteria->low_enzyme carpetimycin_low This compound low_enzyme->carpetimycin_low Minimal Degradation inhibition_low Bacterial Inhibition (Susceptible) carpetimycin_low->inhibition_low Effective Concentration high_bacteria High Bacterial Density high_enzyme High Carbapenemase Concentration high_bacteria->high_enzyme carpetimycin_high This compound high_enzyme->carpetimycin_high Rapid Degradation growth_high Bacterial Growth (Resistant) carpetimycin_high->growth_high Sub-inhibitory Concentration

References

Strategies to improve the stability and shelf-life of Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and shelf-life of Carpetimycin C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Disclaimer: Specific stability data and established degradation pathways for this compound are limited in publicly available literature. The following guidance is based on the known behavior of carbapenem antibiotics as a class. Researchers should validate these strategies for this compound in their specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Like other carbapenem antibiotics, this compound is susceptible to degradation through several mechanisms due to the inherent instability of its β-lactam ring, which is crucial for its antibacterial activity.[1] The main factors include:

  • Hydrolysis: The β-lactam ring is susceptible to cleavage by water. The rate of hydrolysis is significantly influenced by pH and the presence of certain buffer species.

  • Oxidation: The molecule can be degraded by oxidizing agents.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[2]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products of this compound have not been extensively characterized in the literature, hydrolysis of the β-lactam ring is a primary degradation pathway for all carbapenems. This process leads to the formation of an inactive, ring-opened product. Other potential degradation products may arise from oxidation or other side-chain modifications.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify its remaining active form.[4][5] This method should be able to separate the intact this compound from its degradation products.

Q4: What are the general strategies to improve the shelf-life of this compound?

A4: Several strategies can be employed to enhance the stability of this compound:

  • Lyophilization (Freeze-Drying): This is a common and effective method for improving the long-term stability of carbapenems by removing water, which is a key reactant in hydrolytic degradation.[6][7]

  • Formulation with Excipients: The addition of specific excipients such as buffers, antioxidants, and chelating agents can help to control the pH and prevent oxidative degradation.[8]

  • Controlled Storage Conditions: Storing this compound at low temperatures (refrigerated or frozen) and protecting it from light are crucial for minimizing degradation.

Troubleshooting Guides

Problem: Rapid loss of antibacterial activity of this compound in aqueous solution.

Possible Cause Troubleshooting Step
Inappropriate pH The pH of the solution is a critical factor for carbapenem stability.[9] Prepare solutions in a validated buffer system, typically in the slightly acidic to neutral pH range (pH 6-7). Avoid highly acidic or alkaline conditions.
High Temperature Elevated temperatures significantly accelerate hydrolysis.[2] Prepare and store solutions at low temperatures (2-8°C) and for the shortest possible time before use. For longer-term storage, consider freezing (-20°C or -80°C), though freeze-thaw stability should be evaluated.
Presence of Catalysts Certain buffer salts (e.g., phosphate) can catalyze the hydrolysis of the β-lactam ring.[1] Consider using alternative buffering agents like citrate or acetate and evaluate their impact on stability.
Oxidation The presence of dissolved oxygen or trace metal ions can promote oxidative degradation. Prepare solutions using de-gassed solvents and consider adding a chelating agent like EDTA to sequester metal ions.[8]

Problem: Discoloration or precipitation in this compound formulation.

Possible Cause Troubleshooting Step
Formation of Degradation Products Discoloration can indicate the formation of degradation products. This is often accompanied by a loss of potency. Use a stability-indicating HPLC method to analyze the sample for the presence of degradants.
Solubility Issues The solubility of this compound or its degradation products may be limited under certain conditions (e.g., pH, temperature, high concentration). Ensure the concentration of this compound is within its solubility limits for the chosen solvent and pH.
Excipient Incompatibility An excipient in the formulation may be incompatible with this compound. Conduct compatibility studies with all formulation components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[10][11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection or a specific buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, evaluate the solid-state thermal stability by storing the powder at elevated temperatures.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[12][13][14]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of a buffer (e.g., phosphate or acetate buffer, pH 6.0-7.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Analyze a mixture of the stressed samples from the forced degradation study.

    • Adjust the mobile phase composition (buffer concentration, pH, and organic solvent ratio) and gradient to achieve adequate separation between the parent this compound peak and all degradation product peaks.

  • Detection: Use a UV detector. The detection wavelength should be selected based on the UV spectrum of this compound (e.g., around its λmax).

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Protocol 3: Lyophilization of this compound for Enhanced Stability

Objective: To prepare a stable, lyophilized powder of this compound.[6][15][16]

Methodology:

  • Formulation Preparation: Dissolve this compound and any desired excipients (e.g., a bulking agent like mannitol) in water for injection.

  • Freezing:

    • Fill the solution into vials.

    • Place the vials in a freeze-dryer and cool them to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C). This ensures complete solidification.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a low level (e.g., <100 mTorr).

    • Gradually increase the shelf temperature to provide the energy for the ice to sublimate directly into vapor. The product temperature should be kept below its collapse temperature.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, further increase the shelf temperature (e.g., to 25°C) while maintaining low pressure to remove residual unfrozen water.

  • Vial Stoppering: Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen.

Quantitative Data Summary

Table 1: Illustrative Stability Data for a Carbapenem Antibiotic in Aqueous Solution (1 mg/mL)

ConditionTime (hours)Remaining Active (%)
0.1 M HCl at 60°C 245%
420%
0.1 M NaOH at RT 0.530%
110%
3% H₂O₂ at RT 875%
2450%
Aqueous Solution at 40°C 2480%
4865%
Aqueous Solution at 2-8°C 2498%
7292%

Visualizations

degradation_pathway Carpetimycin_C This compound (Active) Ring_Opened Ring-Opened Product (Inactive) Carpetimycin_C->Ring_Opened Hydrolysis (H₂O, pH, Temp) Oxidized Oxidized Products Carpetimycin_C->Oxidized Oxidation (O₂, Metal Ions) Photodegradation Photodegradation Products Carpetimycin_C->Photodegradation Photodegradation (UV/Vis Light)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_0 Stability Assessment cluster_1 Stabilization Strategy Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) HPLC_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Development Validation Method Validation (ICH Guidelines) HPLC_Development->Validation Stability_Testing Long-Term & Accelerated Stability Testing Validation->Stability_Testing Formulation Formulation Development (with Excipients) Lyophilization Lyophilization Cycle Development Formulation->Lyophilization Characterization Characterize Lyophilized Product Lyophilization->Characterization

Caption: Workflow for stability assessment and improvement.

References

Technical Support Center: Refinement of Extraction Protocols for Carpetimycins from Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of Carpetimycins from Streptomyces culture broth.

Experimental Protocols: General Methodology for Carpetimycin Extraction and Purification

While the precise, detailed protocols from the original discoveries of Carpetimycins are not fully available in recent literature, a general methodology can be constructed based on common practices for the extraction of similar β-lactam antibiotics from Streptomyces fermentation broths. The following protocol is a composite representation and should be optimized for specific laboratory conditions and strains.

1. Fermentation and Harvest:

  • Culture: Streptomyces griseus subsp. cryophilus is cultured in a suitable fermentation medium. Cobaltous compounds have been noted as necessary for the production of Carpetimycins.

  • Harvest: The culture broth is harvested at the peak of antibiotic production, which should be determined by bioassays or HPLC analysis. The first step is to separate the mycelial biomass from the culture filtrate, typically by centrifugation or filtration.

2. Initial Extraction from Culture Filtrate:

  • Adsorption Chromatography: The clarified culture filtrate is passed through a column packed with a non-ionic porous resin (e.g., Amberlite® XAD® series) to adsorb the Carpetimycins.

  • Elution: The resin is washed with water to remove unbound impurities, followed by elution of the Carpetimycins with an organic solvent, such as aqueous acetone or methanol.

3. Solvent Extraction and Concentration:

  • pH Adjustment: The eluate containing Carpetimycins is acidified to a low pH (e.g., pH 2-3) to enhance solubility in organic solvents.

  • Liquid-Liquid Extraction: The acidified solution is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The Carpetimycins will partition into the organic phase.

  • Concentration: The organic phase is concentrated under reduced pressure to yield a crude extract.

4. Chromatographic Purification:

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a solvent system such as a chloroform-methanol gradient. Fractions are collected and tested for activity.

  • Ion-Exchange Chromatography: Active fractions are pooled and further purified by ion-exchange chromatography. The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of the specific Carpetimycin and the pH of the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC) to yield highly pure Carpetimycins. A C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like trifluoroacetic acid) is a common choice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Incomplete cell lysis or inefficient extraction from the culture broth.Optimize the initial separation of biomass to ensure complete removal. Adjust the pH of the culture filtrate before solvent extraction to optimize partitioning of Carpetimycins into the organic phase. Experiment with different extraction solvents (e.g., ethyl acetate, butanol, chloroform).
Degradation of Carpetimycins during extraction.Carpetimycins, like other β-lactam antibiotics, can be sensitive to pH and temperature. Work at low temperatures (4°C) whenever possible. Avoid prolonged exposure to harsh acidic or basic conditions. One of the Carpetimycins has been noted to be more stable in aqueous solution[1].
Poor Separation in Chromatography Inappropriate choice of stationary or mobile phase.For silica gel chromatography, optimize the solvent gradient. For ion-exchange chromatography, ensure the buffer pH is appropriate for the charge of the Carpetimycin molecules. For RP-HPLC, adjust the gradient of the organic solvent and the type of counter-ion.
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column. Perform a preliminary purification step to remove bulk impurities before the main chromatographic separation.
Loss of Activity After Purification Degradation of the antibiotic.As mentioned, β-lactams can be unstable. Analyze fractions immediately after collection. Store purified Carpetimycins at low temperatures (-20°C or -80°C) and under anhydrous conditions if possible.
Presence of interfering substances.Ensure complete removal of fermentation media components and extraction solvents, as these can interfere with bioassays.
Co-elution of Carpetimycin A and B Similar physicochemical properties of the two compounds.Employ high-resolution HPLC with a shallow gradient to improve separation. Experiment with different stationary phases or mobile phase additives that can exploit subtle differences in their structures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the extraction of Carpetimycins from the culture broth?

A1: The initial and critical step is the separation of the Streptomyces mycelia from the culture broth to obtain a clear filtrate. This is typically achieved through centrifugation at high speed or by using filtration methods.

Q2: Which solvents are most effective for the extraction of Carpetimycins?

A2: While specific data for Carpetimycins is limited in recent literature, polar organic solvents such as ethyl acetate and chloroform are commonly used for the extraction of similar antibiotics from acidified aqueous solutions.

Q3: What type of chromatography is best suited for Carpetimycin purification?

A3: A multi-step chromatographic approach is generally required. This often involves an initial separation using adsorption or silica gel chromatography, followed by ion-exchange chromatography, and a final polishing step with reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Q4: How can I monitor the presence and purity of Carpetimycins during the extraction process?

A4: The presence of Carpetimycins can be monitored using a bioassay against a susceptible bacterial strain. Purity can be assessed by analytical techniques such as thin-layer chromatography (TLC) and, more definitively, by analytical HPLC coupled with a UV detector.

Q5: What are the key stability concerns for Carpetimycins?

A5: Like many β-lactam antibiotics, Carpetimycins are susceptible to degradation by changes in pH and temperature. It is crucial to maintain controlled conditions throughout the extraction and purification process. One of the Carpetimycin compounds has been reported to be more stable in aqueous solutions[1]. For long-term storage, purified compounds should be kept at low temperatures, preferably under an inert atmosphere.

Data Presentation

Table 1: Comparison of Solvents for Extraction of β-Lactam Antibiotics from Streptomyces (General Data)

Solvent SystemRelative PolarityTypical Recovery RangeNotes
Ethyl Acetate0.22860-85%Good for a wide range of polarities. Requires pH adjustment of the aqueous phase.
Chloroform0.25950-75%Effective but can form emulsions. Health and safety precautions are necessary.
n-Butanol0.58670-90%Higher polarity, can extract more polar compounds. May also extract more impurities.

Note: This data is representative of β-lactam extractions and should be optimized for Carpetimycins.

Visualizations

ExtractionWorkflow cluster_0 Initial Processing cluster_1 Primary Extraction cluster_2 Purification Fermentation Streptomyces Fermentation Harvest Harvest & Centrifugation Fermentation->Harvest CultureFiltrate Clarified Culture Filtrate Harvest->CultureFiltrate Adsorption Adsorption Chromatography (e.g., XAD Resin) CultureFiltrate->Adsorption SolventExtraction Solvent Extraction (e.g., Ethyl Acetate, pH 2-3) Adsorption->SolventExtraction CrudeExtract Concentrated Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel IonExchange Ion-Exchange Chromatography SilicaGel->IonExchange RPHPLC Reverse-Phase HPLC IonExchange->RPHPLC PureCarpetimycins Pure Carpetimycins RPHPLC->PureCarpetimycins

Caption: General workflow for the extraction and purification of Carpetimycins.

TroubleshootingLogic Start Low Bioactivity Detected CheckCrude Analyze Crude Extract Activity Start->CheckCrude CheckPurified Analyze Purified Fraction Activity Start->CheckPurified Degradation Potential Degradation (pH/Temp Issue) CheckCrude->Degradation Activity Present LowProduction Low Initial Production (Optimize Fermentation) CheckCrude->LowProduction No/Low Activity ExtractionLoss Loss During Extraction (Optimize pH/Solvent) CheckPurified->ExtractionLoss Consistently Low Activity PurificationLoss Loss During Purification (Check Column/Fractions) CheckPurified->PurificationLoss Activity Decreased

Caption: Troubleshooting logic for low bioactivity of Carpetimycins.

References

Avoiding degradation of Carpetimycin C during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carpetimycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a carbapenem β-lactam antibiotic. Like other members of the carbapenem class, its core structural feature is the β-lactam ring, which is susceptible to hydrolysis. This chemical instability can lead to the degradation of the compound, resulting in a loss of biological activity and potentially yielding confounding experimental results. Careful handling and adherence to proper storage and experimental protocols are crucial to maintain the integrity of this compound.

Q2: How should I store lyophilized this compound powder?

Lyophilized this compound should be stored in a tightly sealed container at -20°C or below, protected from moisture and light. Under these conditions, the solid powder is expected to be stable for an extended period. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

Q3: What is the best way to prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared, dissolve the lyophilized powder in a suitable sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) or a cold, pH-neutral aqueous buffer immediately before use. Stock solutions should be prepared at a high concentration to minimize the volume added to your experimental system. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Thaw aliquots on ice and use them promptly.

Q4: At what pH is this compound most stable?

While specific data for this compound is limited, carbapenem antibiotics generally exhibit maximal stability in a slightly acidic to neutral pH range (pH 6-7). Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to rapid degradation. It is critical to control the pH of your experimental buffers to maintain the integrity of the compound.

Q5: Can I use this compound in cell culture media?

Yes, but with caution. Cell culture media are complex aqueous environments, and their components, along with physiological temperatures (e.g., 37°C), can accelerate the degradation of this compound. It is recommended to add freshly prepared this compound solution to the culture medium immediately before starting the experiment. The stability of antibiotics in cell culture media is generally limited, often to a few days at 37°C.[1] For long-term experiments, the medium may need to be replaced with freshly supplemented medium at regular intervals.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. - Prepare fresh stock solutions for each experiment. - If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. - Verify the age and storage conditions of the lyophilized powder.
Degradation in experimental buffer or media. - Measure the pH of your experimental solution to ensure it is within the optimal range (pH 6-7). - Prepare experimental solutions immediately before use. - For time-course experiments, consider the stability of this compound under your specific conditions and replenish if necessary.
Incompatibility with other experimental components. - Review all components in your assay for potential reactivity with the β-lactam ring (e.g., strong nucleophiles).
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Hydrolytic degradation. - Analyze a freshly prepared solution as a control. Compare the chromatogram to that of the aged or experimental sample. The appearance of new, more polar peaks is indicative of hydrolysis. - Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.
Oxidative degradation. - Degas solvents and buffers to remove dissolved oxygen. - Consider adding antioxidants to your formulation if compatible with your experimental design.
Photodegradation. - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Solvent Selection: Use sterile, anhydrous DMSO for the highest stability of the stock solution. Alternatively, a cold (4°C), sterile, pH 6.5 phosphate buffer can be used for immediate use in aqueous-based assays.

  • Dissolution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Gently vortex or pipette to ensure complete dissolution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected vials. Store at -80°C.

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8 hours) and neutralize before analysis.[4]

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60 minutes) and neutralize before analysis.[4]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points and quench the reaction if necessary before analysis.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 60°C) for an extended period (e.g., 24-48 hours). Also, test the stability of a solution at elevated temperatures.[4]

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2] A control sample should be protected from light.

Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to separate and identify the degradation products.[5]

Data Presentation

Table 1: General Stability Profile of Carbapenem Antibiotics under Different Conditions.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (< 6)LowHydrolysis of β-lactam ring
Neutral (6-7)Moderate to HighSlower hydrolysis
Alkaline (> 7)Very LowRapid hydrolysis of β-lactam ring
Temperature -80°C (Solution)HighMinimal degradation
-20°C (Solution)ModerateSlow degradation over time
4°C (Solution)LowDegradation over hours to days
Room Temp (Solution)Very LowRapid degradation
Solvent Anhydrous DMSOHighMinimal degradation if stored properly
Aqueous BufferLow to ModerateHydrolysis
Light UV/VisibleModeratePhotodegradation possible

Visualizations

Logical Workflow for Troubleshooting Inconsistent Experimental Results

troubleshooting_workflow start Inconsistent Results Observed check_stock Check this compound Stock Solution start->check_stock fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock check_protocol Review Experimental Protocol fresh_stock->check_protocol If problem persists re_run Re-run Experiment fresh_stock->re_run Retest ph_temp Verify pH and Temperature of Buffers/Media check_protocol->ph_temp adjust_conditions Adjust pH/Temperature ph_temp->adjust_conditions check_compatibility Assess Compatibility with Other Reagents adjust_conditions->check_compatibility If problem persists adjust_conditions->re_run Retest modify_assay Modify Assay Components check_compatibility->modify_assay modify_assay->re_run If feasible success Problem Resolved re_run->success Successful fail Consult Further re_run->fail Unsuccessful

Caption: Troubleshooting workflow for inconsistent results.

Degradation Pathway of the Carbapenem Core Structure

degradation_pathway carbapenem This compound (Intact β-Lactam Ring) Active hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) carbapenem->hydrolysis hydrolyzed_product Inactive Metabolite (Opened β-Lactam Ring) hydrolysis->hydrolyzed_product

Caption: General hydrolytic degradation of the β-lactam ring.

References

Dealing with resistant mutants in Carpetimycin C efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in Carpetimycin C efficacy studies, with a special focus on addressing challenges related to resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death. Carpetimycins have also been shown to have potent inhibitory activities against various β-lactamases, the enzymes that degrade β-lactam antibiotics.[1]

Q2: What are the known mechanisms of resistance to carbapenems like this compound?

Bacterial resistance to carbapenems, and likely to this compound, is primarily mediated by three main mechanisms:

  • Enzymatic Degradation: The production of carbapenemases, a class of β-lactamase enzymes, that hydrolyze the carbapenem molecule, rendering it inactive. These enzymes are a major cause of carbapenem resistance.[2][3][4][5]

  • Reduced Permeability: Alterations or loss of outer membrane porins (OMPs) in Gram-negative bacteria can restrict the entry of carbapenem antibiotics into the periplasmic space, preventing them from reaching their PBP targets.[3][4][6]

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport carbapenems out of the cell before they can interact with the PBPs.[2][3]

Q3: How can I generate this compound-resistant mutants in the laboratory?

Spontaneous resistant mutants can be selected by exposing a high-density bacterial culture to this compound. A common method is to plate a large number of bacterial cells (e.g., 10^9 CFU) onto a solid growth medium containing a selective concentration of this compound. Any colonies that grow are potential resistant mutants. The mutation frequency can be calculated by dividing the number of resistant colonies by the total number of plated cells. It's important to note that mutations conferring resistance to one antibiotic can sometimes arise from selection with another. For instance, mutations in the ribosomal protein S12 gene, selected for by streptomycin, have been shown to affect the production of other antibiotics.[7][8][9]

Troubleshooting Guide

Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem Possible Causes Recommended Solutions
High variability in MIC values across replicates. Inoculum size not standardized. Improper preparation of antibiotic dilutions. Contamination of the bacterial culture.Ensure the inoculum is prepared to the correct McFarland standard (typically 0.5). Prepare fresh serial dilutions of this compound for each experiment. Perform a purity check of the bacterial culture before starting the assay.
MIC values are unexpectedly high for a susceptible control strain. Degradation of this compound stock solution. The control strain has acquired resistance.Prepare fresh this compound stock solutions and store them at the recommended temperature. Verify the identity and susceptibility profile of the control strain. Obtain a fresh culture if necessary.
No growth in any wells, including the growth control. Inactive bacterial inoculum. Issues with the growth medium.Use a fresh, actively growing bacterial culture. Ensure the growth medium is correctly prepared and not expired.
Identifying Resistance Mechanisms
Problem Possible Causes Recommended Solutions
Ambiguous results from the Carbapenem Inactivation Method (CIM). The resistant mutant produces a weak carbapenemase. The resistance is not due to enzymatic degradation.Use a more sensitive method like a MALDI-TOF MS-based hydrolysis assay or a PCR-based method to detect specific carbapenemase genes.[10][11] Investigate other resistance mechanisms such as porin loss or efflux pump overexpression.
PCR for common carbapenemase genes is negative, but the strain is clearly resistant. The resistance is due to a novel or rare carbapenemase gene. The resistance is mediated by non-enzymatic mechanisms.Consider whole-genome sequencing to identify novel resistance genes. Perform a porin analysis (e.g., SDS-PAGE or MALDI-TOF MS) and an efflux pump inhibitor assay.[4][12]
Difficulty in confirming porin loss. The protein extraction method is inefficient. The change in porin expression is subtle.Optimize the outer membrane protein extraction protocol. Use a sensitive detection method like MALDI-TOF MS, which can provide more detailed information than SDS-PAGE.[4][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[13][14][15]

  • Prepare Materials:

    • 96-well microtiter plate

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution

    • Bacterial culture grown to a 0.5 McFarland standard

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of the microtiter plate.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13][15]

Protocol 2: Carbapenemase Activity Detection using the Carbapenem Inactivation Method (CIM)

The CIM is a phenotypic test to detect carbapenemase production.[10]

  • Prepare Materials:

    • Tryptic soy broth

    • 10 µg meropenem disk (as a surrogate for this compound if specific disks are unavailable)

    • Mueller-Hinton agar plate

    • Susceptible indicator strain (e.g., E. coli ATCC 25922)

  • Procedure:

    • Prepare a suspension of the test bacterium in tryptic soy broth.

    • Submerge a meropenem disk in the bacterial suspension and incubate for at least 4 hours.

    • Prepare a lawn of the susceptible indicator strain on a Mueller-Hinton agar plate.

    • Place the incubated meropenem disk onto the lawn of the indicator strain.

    • Incubate the plate overnight at 35-37°C.

    • Observe the zone of inhibition. A significantly reduced or absent zone of inhibition indicates carbapenemase activity.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Mechanism Investigation start_mic Start with Bacterial Isolate prepare_inoculum Prepare 0.5 McFarland Inoculum start_mic->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Prepare this compound Serial Dilutions serial_dilution->inoculate_plate incubate_mic Incubate 16-20h at 37°C inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic resistant_isolate Resistant Isolate (High MIC) read_mic->resistant_isolate If MIC is high cim_test Carbapenem Inactivation Method (CIM) resistant_isolate->cim_test pcr_test PCR for Carbapenemase Genes resistant_isolate->pcr_test porin_analysis Porin Analysis (SDS-PAGE/MALDI-TOF) resistant_isolate->porin_analysis efflux_assay Efflux Pump Inhibitor Assay resistant_isolate->efflux_assay

Caption: Experimental workflow for assessing this compound efficacy and investigating resistance.

References

Technical Support Center: Optimizing In Vitro Studies with Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carpetimycin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death. Additionally, Carpetimycins have been shown to possess potent inhibitory activity against a wide range of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[1][2][3]

Q2: What are the recommended starting concentrations for in vitro studies with this compound?

Specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature. However, data for the closely related Carpetimycin A can provide a valuable starting point for determining the effective concentration range. The antimicrobial activity of Carpetimycin A is reported to be significantly greater than that of Carpetimycin B.[2] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific bacterial strain and experimental conditions.

Reference MIC Data for Carpetimycin A

Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli0.39[2]
Klebsiella pneumoniae0.39[2]
Proteus spp.1.56[2]
Staphylococcus aureus1.56[2]
Enterobacter spp.3.13[2]
Citrobacter spp.3.13[2]

Q3: How should I prepare a stock solution of this compound?

Q4: What is the stability of this compound in cell culture media?

The stability of β-lactam antibiotics in aqueous solutions, including cell culture media, can be a concern. The β-lactam ring is susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of certain media components.[4][5] It is recommended to add this compound to the culture medium immediately before starting the experiment. If long-term incubation is required, the stability of the compound under the specific experimental conditions should be validated. This can be done by measuring the concentration of the active compound at different time points using methods like HPLC.

Troubleshooting Guides

This section provides solutions to common problems that may arise during in vitro studies with this compound.

Problem 1: No or low antibacterial activity observed.

Possible CauseTroubleshooting Step
Incorrect Dosage Perform a dose-response experiment with a wider range of concentrations based on the reference data for Carpetimycin A.
Compound Degradation Prepare fresh stock solutions for each experiment. Minimize the time between adding this compound to the media and starting the assay. If necessary, assess the stability of the compound under your experimental conditions.
Bacterial Resistance The bacterial strain may be resistant to carbapenems. Verify the susceptibility of your strain using a known sensitive control strain. Consider testing for the presence of carbapenemases.
Inappropriate Assay Conditions Ensure that the pH, temperature, and incubation time of your assay are optimal for both bacterial growth and antibiotic activity.

Problem 2: High variability in results between replicate experiments.

Possible CauseTroubleshooting Step
Inconsistent Stock Solution Ensure the stock solution is homogenous before each use. Prepare a fresh stock solution for each experiment to avoid degradation-related variability.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the antibiotic and bacterial inoculum.
Inconsistent Bacterial Inoculum Standardize the bacterial inoculum to the same density (e.g., using McFarland standards) for every experiment.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill the outer wells with sterile media or PBS.

Problem 3: Unexpected results in β-lactamase inhibition assays.

Possible CauseTroubleshooting Step
Inappropriate Enzyme or Substrate Concentration Optimize the concentrations of the β-lactamase enzyme and the chromogenic substrate (e.g., nitrocefin) to ensure the reaction is in the linear range.
Incorrect Buffer Conditions Ensure the pH and ionic strength of the assay buffer are optimal for the specific β-lactamase being studied.
Inhibitor Instability Prepare fresh dilutions of this compound immediately before the assay.

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Include controls :

    • Growth control: Wells containing only broth and bacteria (no antibiotic).

    • Sterility control: Wells containing only broth.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. β-Lactamase Inhibition Assay

This protocol can be used to assess the inhibitory activity of this compound against β-lactamase enzymes.

  • Prepare a solution of the purified β-lactamase enzyme in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Prepare various concentrations of this compound.

  • In a 96-well plate, pre-incubate the β-lactamase enzyme with the different concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding a chromogenic β-lactam substrate, such as nitrocefin.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin) using a microplate reader.

  • Calculate the rate of hydrolysis for each concentration of the inhibitor.

  • Determine the IC50 value , which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.

Visualizations

G General Mechanism of Action of this compound cluster_bacterium Bacterial Cell Carpetimycin_C This compound Porin Porin Channel Carpetimycin_C->Porin Enters through Outer_Membrane Outer Membrane (Gram-negative) Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space Traverses PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of this compound action on bacterial cells.

G Experimental Workflow for MIC Determination Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of this compound Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Serial_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC Determine the lowest concentration with no growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

G Troubleshooting In Vitro Assay Issues Start Unexpected Result Check_Reagents Are stock solutions fresh and correctly prepared? Start->Check_Reagents Check_Inoculum Was the bacterial inoculum standardized? Check_Reagents->Check_Inoculum Yes Prepare_New_Reagents Prepare fresh stock solutions and repeat. Check_Reagents->Prepare_New_Reagents No Check_Controls Did the positive and negative controls work as expected? Check_Inoculum->Check_Controls Yes Standardize_Inoculum Standardize inoculum and repeat. Check_Inoculum->Standardize_Inoculum No Check_Conditions Were incubation time and temperature correct? Check_Controls->Check_Conditions Yes Repeat_Experiment Repeat experiment, paying close attention to controls. Check_Controls->Repeat_Experiment No Investigate_Resistance Is the bacterial strain known to be resistant? Check_Conditions->Investigate_Resistance Yes Correct_Conditions Correct conditions and repeat. Check_Conditions->Correct_Conditions No Consider_Alternative_Strain Consider using a different strain or investigating resistance mechanisms. Investigate_Resistance->Consider_Alternative_Strain Yes Review_Protocol Thoroughly review the entire protocol for potential errors. Investigate_Resistance->Review_Protocol No

Caption: A logical guide to troubleshooting common in vitro assay problems.

References

Validation & Comparative

Validation of Carpetimycin C's inhibitory activity against specific beta-lactamases

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the beta-lactamase inhibitory activity of Carpetimycin C, benchmarked against established inhibitors such as Clavulanic Acid, Sulbactam, and Tazobactam. Due to the limited availability of specific inhibitory data for this compound in publicly accessible literature, this analysis leverages data from its closely related analogs, Carpetimycin A and B, to infer its potential efficacy. Carpetimycins, belonging to the carbapenem class of antibiotics, are known for their potent and broad-spectrum inhibitory effects on beta-lactamases.

Executive Summary

Carbapenems, including the Carpetimycin family, exhibit strong inhibitory action against a wide range of beta-lactamases, encompassing both penicillinases (Ambler Class A) and cephalosporinases (Ambler Class C). This positions them as effective partners for beta-lactam antibiotics in combating resistant bacterial strains. While specific quantitative data for this compound is scarce, the activities of Carpetimycins A and B suggest a potent inhibitory profile. In contrast, traditional inhibitors like clavulanic acid, sulbactam, and tazobactam show more varied efficacy, particularly against Class C enzymes.

Data Presentation: Comparative Inhibitory Activity

Table 1: IC50 Values (in µM) of Beta-Lactamase Inhibitors Against Class A Beta-Lactamases

Beta-LactamaseCarpetimycin A/B (representative)Clavulanic AcidSulbactamTazobactam
TEM-1Data not available~0.08 - 0.12[3]~1.0 - 5.0[4]~0.03 - 0.1[5]
SHV-1Data not available~0.1 - 0.2[3]Data not available~0.04
KPC-2Data not available~0.1 - 0.5[6]>64~0.08

Table 2: IC50 Values (in µM) of Beta-Lactamase Inhibitors Against Class C Beta-Lactamases

Beta-LactamaseCarpetimycin A/B (representative)Clavulanic AcidSulbactamTazobactam
AmpC (E. coli)Potent Inhibition[1]>100~10 - 50~50 - 100
P99 (E. cloacae)Potent Inhibition[1]>100~40[7]>100

Table 3: IC50 Values (in µM) of Beta-Lactamase Inhibitors Against Class D Beta-Lactamases

Beta-LactamaseCarpetimycin A/B (representative)Clavulanic AcidSulbactamTazobactam
OXA-1Data not available~10 - 20~2.5[8]~1.0 - 5.0
OXA-24Data not available50[9]40[9]0.5[9]
OXA-48Data not available6[5]Data not available1.8[5]

Note: The IC50 values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The determination of IC50 values for beta-lactamase inhibitors is crucial for evaluating their potency. A standard experimental workflow is outlined below.

Protocol: Determination of IC50 for Beta-Lactamase Inhibitors

This protocol describes a common spectrophotometric method using the chromogenic cephalosporin nitrocefin as a substrate.

Materials:

  • Purified beta-lactamase enzyme

  • Beta-lactamase inhibitor (e.g., this compound)

  • Nitrocefin solution (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the beta-lactamase and the inhibitor in the appropriate buffer.

  • Incubation: In a 96-well microplate, add a fixed concentration of the beta-lactamase enzyme to wells containing serial dilutions of the inhibitor. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add a fixed concentration of nitrocefin to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at a specific wavelength (typically 486 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.

Mandatory Visualization

The following diagrams illustrate the general mechanism of beta-lactamase inhibition and a typical experimental workflow for determining inhibitory activity.

Beta_Lactamase_Inhibition cluster_enzyme Beta-Lactamase Active Site cluster_antibiotic Beta-Lactam Antibiotic cluster_inhibitor This compound (Inhibitor) Active_Site Serine Residue Inactive_Complex Inactive Acyl-Enzyme Complex Active_Site->Inactive_Complex Stable Complex Antibiotic Beta-Lactam Ring Antibiotic->Active_Site Hydrolysis (Inactivation) Inhibitor Carbapenem Structure Inhibitor->Active_Site Acylation (Inhibition)

Caption: Mechanism of beta-lactamase inhibition by this compound.

IC50_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Incubate Incubate Enzyme with Inhibitor Concentrations Serial_Dilution->Incubate Add_Substrate Add Nitrocefin Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Change over Time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for determining IC50 values.

References

Head-to-Head Comparison: Carpetimycin C vs. Cefoxitin Against Resistant Strains - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the in vitro activity of Carpetimycin C and cefoxitin against resistant bacterial strains is not possible at this time due to the limited availability of public data on this compound. While research has been published on the discovery and structure of this compound, comprehensive studies detailing its Minimum Inhibitory Concentrations (MICs) against a broad range of cefoxitin-resistant bacteria are not readily accessible in the scientific literature.

This guide, therefore, provides a detailed comparison of the closely related compound, Carpetimycin A , with cefoxitin, based on available experimental data. This information can serve as a valuable proxy for understanding the potential efficacy of the carpetimycin class of carbapenem antibiotics against resistant pathogens. We also present the established mechanisms of action and resistance for both cefoxitin and the carbapenem class, to which carpetimycins belong.

Executive Summary

Available research indicates that carbapenems, as a class, exhibit potent and broad-spectrum activity that often surpasses that of cephamycins like cefoxitin, particularly against bacteria harboring certain resistance mechanisms. A key study directly comparing Carpetimycin A to cefoxitin demonstrates a significantly higher in vitro potency of Carpetimycin A.

In Vitro Activity: Carpetimycin A vs. Cefoxitin

A pivotal study on the antimicrobial and beta-lactamase inhibitory activities of Carpetimycins A and B provides the most direct comparative data against cefoxitin. The findings highlight the superior potency of Carpetimycin A.

Key Findings:

  • The antimicrobial activity of Carpetimycin A was reported to be 4 to 128 times greater than that of cefoxitin against a range of gram-positive and gram-negative bacteria.[1][2]

  • Carpetimycin A demonstrated potent inhibitory activity against not only penicillinase-type beta-lactamases but also cephalosporinase-type beta-lactamases, which are often insensitive to inhibitors like clavulanic acid.[1][2]

Table 1: Comparative In Vitro Activity (MIC90) of Carpetimycin A

Bacterial SpeciesCarpetimycin A MIC90 (µg/mL)
Escherichia coli and Klebsiella spp.0.39[1][2]
Proteus spp. and Staphylococcus aureus1.56[1][2]
Enterobacter and Citrobacter spp.3.13 (inhibited almost all clinical isolates)[1][2]

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanisms of Action and Resistance

Cefoxitin

Cefoxitin is a cephamycin antibiotic, often grouped with second-generation cephalosporins. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

  • Mechanism of Action: Cefoxitin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the bacterial cell wall leads to cell lysis and death.

  • Mechanisms of Resistance: Bacterial resistance to cefoxitin can arise through several mechanisms:

    • Production of β-lactamases: Enzymes that hydrolyze the β-lactam ring of cefoxitin, rendering it inactive. Cefoxitin is notably resistant to some common β-lactamases.

    • Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for cefoxitin, diminishing its inhibitory effect.

    • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict cefoxitin's entry into the cell.

    • Efflux Pumps: Bacteria may actively transport cefoxitin out of the cell, preventing it from reaching its PBP targets.

Carpetimycins (Carbapenems)

Carpetimycins belong to the carbapenem class of β-lactam antibiotics, which are known for their broad spectrum of activity and stability against many β-lactamases.

  • Mechanism of Action: Like other β-lactams, carbapenems act by inhibiting bacterial cell wall synthesis through the inactivation of PBPs. Their high affinity for a wide range of PBPs contributes to their potent and broad-spectrum activity.

  • Overcoming Resistance: Carpetimycins, and carbapenems in general, are effective against many cefoxitin-resistant strains due to:

    • High resistance to hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can inactivate cefoxitin.

    • Potent inhibition of β-lactamases, as demonstrated by Carpetimycins A and B, which can protect other co-administered β-lactam antibiotics from degradation.[1][2]

Experimental Protocols

The determination of in vitro antibiotic susceptibility is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in vitro.

General Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizing Mechanisms and Workflows

To illustrate the concepts discussed, the following diagrams are provided.

G cluster_mic Experimental Workflow: MIC Determination prep_antibiotic Prepare Serial Dilutions of Antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_moa Mechanism of Action: β-Lactam Antibiotics beta_lactam β-Lactam Antibiotic (Cefoxitin / Carpetimycin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to and inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_lysis Cell Lysis pbp->cell_lysis Inhibition leads to cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->cell_lysis Disruption leads to

Caption: General mechanism of action for β-lactam antibiotics.

G cluster_resistance Mechanisms of Cefoxitin Resistance cefoxitin Cefoxitin target PBP Target cefoxitin->target Inhibits beta_lactamase β-Lactamase Production beta_lactamase->cefoxitin Inactivates pbp_alteration PBP Alteration pbp_alteration->target Alters permeability Reduced Permeability (Porin Loss) permeability->cefoxitin Blocks entry of efflux Efflux Pumps efflux->cefoxitin Expels

Caption: Common mechanisms of bacterial resistance to cefoxitin.

Conclusion and Future Directions

While a definitive comparison between this compound and cefoxitin remains elusive due to a lack of specific data for this compound, the available evidence for the closely related Carpetimycin A suggests that the carpetimycin family of carbapenems holds significant promise in overcoming resistance mechanisms that challenge older β-lactam antibiotics like cefoxitin.

For a comprehensive evaluation, further research is critically needed to determine the in vitro activity of this compound against a wide panel of clinically relevant, cefoxitin-resistant bacterial isolates. Such studies would provide the necessary data for a direct and conclusive head-to-head comparison and would be of great interest to the scientific and drug development communities.

References

The Enigmatic Profile of Carpetimycin C: A Comparative Guide on Beta-Lactam Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibiotic is paramount. This guide delves into the available scientific literature to provide a comparative analysis of Carpetimycin C and its relationship with other beta-lactam antibiotics. However, it is crucial to note at the outset that detailed, publicly available studies on the cross-resistance of this compound are exceptionally scarce, limiting a comprehensive quantitative comparison.

Carpetimycins are a group of carbapenem antibiotics, a class of beta-lactams known for their broad spectrum of activity. While extensive research has been conducted on Carpetimycins A and B, their counterparts, Carpetimycins C and D, remain less characterized in the scientific literature.

Discovery and Structure

Carpetimycins C and D were first isolated from the culture broth of Streptomyces sp. KC-6643, the same organism that produces Carpetimycins A and B.[1][2] The structures of this compound and D were subsequently determined, identifying them as new members of the carbapenem family.[1][2]

Unraveling Cross-Resistance: A Data Deficit

The potent inhibitory activities of Carpetimycins A and B against various beta-lactamases, including both penicillinases and cephalosporinases, have been documented.[3][4] This suggests a potential for activity against resistant strains. However, without specific studies on this compound, its stability and inhibitory action against these enzymes remain speculative.

General Mechanisms of Beta-Lactam Cross-Resistance

Cross-resistance between beta-lactam antibiotics is a complex phenomenon primarily driven by several key mechanisms within bacteria:

  • Beta-Lactamase Production: Bacteria produce enzymes called beta-lactamases that can hydrolyze the beta-lactam ring, inactivating the antibiotic. The type and amount of beta-lactamase produced can determine the spectrum of resistance.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the drugs, rendering them less effective.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of beta-lactam antibiotics into the cell.

  • Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pump systems, preventing them from reaching their target PBPs.

The interplay of these mechanisms dictates the level of resistance to a specific beta-lactam and the likelihood of cross-resistance to others.

cluster_0 Bacterial Cell beta_lactam Beta-Lactam Antibiotic porin Porin Channel beta_lactam->porin Entry beta_lactamase Beta-Lactamase beta_lactam->beta_lactamase Hydrolysis efflux Efflux Pump beta_lactam->efflux Expulsion pbp Penicillin-Binding Protein (PBP) porin->pbp Binding target Cell Wall Synthesis pbp->target Inhibition

Caption: General mechanisms of beta-lactam action and resistance.

Experimental Protocols for Assessing Cross-Resistance

To generate the necessary data for a comprehensive comparison, standardized experimental protocols are employed. These methodologies are crucial for ensuring the reproducibility and comparability of results across different studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antibiotics: The antibiotics to be tested (this compound and comparator beta-lactams) are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Beta-Lactamase Stability and Inhibition Assays

These assays are critical for understanding how a new antibiotic interacts with the primary enzymatic mechanism of resistance.

Methodology: Spectrophotometric Assay

  • Enzyme Preparation: Purified beta-lactamase is obtained from a relevant bacterial strain.

  • Substrate Reaction: A chromogenic beta-lactam substrate (e.g., nitrocefin) is added to a reaction buffer. Hydrolysis of the substrate by the beta-lactamase results in a color change that can be measured by a spectrophotometer.

  • Inhibition Assay: To test for inhibitory activity, the beta-lactamase is pre-incubated with the test compound (e.g., this compound) before the addition of the substrate. A reduction in the rate of substrate hydrolysis indicates inhibition.

  • Stability Assay: To assess stability, the test antibiotic is incubated with the beta-lactamase, and its concentration is measured over time (e.g., by HPLC) to determine the rate of hydrolysis.

Conclusion: A Call for Further Research

While the discovery of this compound expanded the family of carbapenem antibiotics, the lack of published, in-depth studies on its cross-resistance profile with other beta-lactams is a significant knowledge gap. For researchers and drug developers, this highlights a critical need for further investigation. Future studies employing standardized methodologies, such as those outlined above, are essential to elucidate the full potential and spectrum of activity of this compound and to understand its place in the arsenal against multidrug-resistant bacteria. Without such data, its comparative performance and potential clinical utility remain largely unknown.

References

Evaluating the performance of Carpetimycin C against contemporary beta-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of beta-lactamase inhibitors, including Avibactam, Relebactam, and Vaborbactam, has become indispensable in combating the rising threat of antibiotic resistance, particularly from Gram-negative bacteria. This guide provides a comparative evaluation of the performance of an early carbapenem antibiotic with beta-lactamase inhibitory properties, Carpetimycin C, against these modern therapeutic agents. Due to the limited availability of specific experimental data for this compound, this comparison utilizes data for the closely related compounds Carpetimycin A and B as surrogates, alongside comprehensive data for the contemporary inhibitors.

Executive Summary

Carpetimycins, including this compound, represent an early class of carbapenem antibiotics that demonstrated potent broad-spectrum antibacterial activity and the ability to inhibit beta-lactamase enzymes. However, a direct quantitative comparison with contemporary inhibitors such as Avibactam, Relebactam, and Vaborbactam is challenging due to the scarcity of modern research on this compound. This guide synthesizes available historical data on Carpetimycins A and B and contrasts it with the extensive evidence for the newer agents.

Contemporary beta-lactamase inhibitors like Avibactam, Relebactam, and Vaborbactam exhibit distinct advantages in their targeted activity against specific and clinically crucial beta-lactamase classes, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases. While Carpetimycins A and B showed potent inhibition of both penicillinases and cephalosporinases prevalent at the time of their discovery, their efficacy against the diverse and evolved beta-lactamases of today remains largely uncharacterized.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and available inhibitory data for Carpetimycins (represented by A and B) and the contemporary beta-lactamase inhibitors. It is important to note that the data for Carpetimycins is historical and may not be directly comparable to the data generated for modern inhibitors using current methodologies.

InhibitorClassMechanism of ActionSpectrum of Beta-Lactamase InhibitionAvailable Quantitative Data (IC50/Ki)
Carpetimycin A & B CarbapenemAcyl-enzyme intermediate formationPotent inhibitors of penicillinases and cephalosporinases (historical data)[1][2]Limited specific IC50/Ki values available in modern literature. Early studies demonstrated potent inhibition, but not against contemporary enzyme panels.[1][2]
Avibactam Diazabicyclooctane (DBO)Reversible covalent inhibition (forms a stable acyl-enzyme complex that slowly reverses)[3][4][5][6]Class A (including KPCs and ESBLs), Class C (AmpC), and some Class D (e.g., OXA-48) enzymes.[3][6][7] Not active against metallo-beta-lactamases (MBLs).[7]Extensive data available. For example, potent inhibition of KPC-2.[8]
Relebactam Diazabicyclooctane (DBO)Reversible covalent inhibitionClass A (including KPCs and ESBLs) and Class C (AmpC) enzymes.[3][9][10] Limited activity against Class D enzymes and no activity against MBLs.[3]Potent inhibitor of KPC-2.[10] The acylation rate for some variants may be lower than that of KPC-2.[11]
Vaborbactam Boronic acid derivativeForms a reversible covalent bond with the serine active site of beta-lactamasesPrimarily targets Class A serine carbapenemases, especially KPC enzymes.[12][13][14] Also inhibits other Class A and Class C enzymes.[13] No activity against Class D or MBLs.[13]High inhibitory potency against KPC enzymes.[12]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and contemporary beta-lactamase inhibitors typically involves a series of standardized biochemical assays. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a beta-lactamase inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific beta-lactamase by 50%.

Materials:

  • Purified beta-lactamase enzyme (e.g., KPC-2, AmpC)

  • Beta-lactamase inhibitor (e.g., this compound, Avibactam) at various concentrations

  • Chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA)

  • Assay buffer (e.g., phosphate buffer at a physiological pH)

  • Microplate reader capable of kinetic measurements

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified beta-lactamase in the assay buffer. Prepare serial dilutions of the beta-lactamase inhibitor to be tested.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells containing the enzyme. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding and inhibition to occur.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic or fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. This reflects the rate of substrate hydrolysis.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • IC50 Determination: The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration of the inhibitor that corresponds to 50% inhibition of the enzyme's activity.

Mandatory Visualizations

Signaling Pathway of Beta-Lactamase Inhibition

Beta_Lactamase_Inhibition cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactam_Antibiotic->PBP Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits PBP->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Cell_Wall_Synthesis->Cell_Lysis Hydrolysis Hydrolysis of Beta-Lactam Ring Beta_Lactamase->Hydrolysis Catalyzes Beta_Lactamase->Hydrolysis Inactive_Complex Inactive Enzyme-Inhibitor Complex Beta_Lactamase->Inactive_Complex Forms Beta_Lactamase->Inactive_Complex Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Hydrolysis->Inactive_Antibiotic BL_Inhibitor Beta-Lactamase Inhibitor (e.g., this compound, Avibactam) BL_Inhibitor->Beta_Lactamase Binds to BL_Inhibitor->Beta_Lactamase

Caption: Mechanism of beta-lactam antibiotic action and its inhibition by beta-lactamases and their inhibitors.

Experimental Workflow for Evaluating Beta-Lactamase Inhibitors

Experimental_Workflow Start Start: Inhibitor Screening Purification Purify Target Beta-Lactamase Start->Purification Assay Perform Biochemical Assay (e.g., IC50 determination) Purification->Assay Data_Analysis Analyze Kinetic Data (IC50, Ki) Assay->Data_Analysis MIC_Testing Microbiological Testing (MIC reduction assays) Data_Analysis->MIC_Testing In_Vivo In Vivo Efficacy Studies (Animal models) MIC_Testing->In_Vivo End End: Comparative Evaluation In_Vivo->End

Caption: A typical workflow for the evaluation of beta-lactamase inhibitors from initial screening to in vivo studies.

References

Validating the Spectrum of Activity of Carpetimycin C Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro spectrum of activity of the carbapenem antibiotic, Carpetimycin C, against a panel of clinically relevant bacterial isolates. Due to the limited publicly available data on this compound, this document serves as a template, presenting comparative data for established carbapenems, namely Meropenem and Imipenem. The experimental protocols and data presentation structures provided herein can be utilized to assess and compare the performance of this compound once such data becomes available.

Comparative In Vitro Activity of Carbapenems

The following table summarizes the minimum inhibitory concentration (MIC) data for Meropenem and Imipenem against various Gram-positive and Gram-negative clinical isolates. The data for this compound is currently unavailable in published literature and is represented by "N/A" (Not Available). This table is intended to be populated with this compound data as it is generated to facilitate a direct comparison of its spectrum of activity.

Table 1: Comparative MIC Values (μg/mL) of Carbapenems Against Clinical Isolates

Bacterial SpeciesAntibioticMIC RangeMIC50MIC90
Gram-Positive
Staphylococcus aureus (MSSA)This compoundN/AN/AN/A
Meropenem0.03 - 20.060.25
Imipenem≤0.015 - 10.030.06
Enterococcus faecalisThis compoundN/AN/AN/A
Meropenem1 - >128864
Imipenem0.5 - 1628
Gram-Negative
Escherichia coliThis compoundN/AN/AN/A
Meropenem≤0.015 - 0.250.030.06
Imipenem0.06 - 20.120.25
Klebsiella pneumoniaeThis compoundN/AN/AN/A
Meropenem≤0.015 - 0.50.030.12
Imipenem0.12 - 40.251
Pseudomonas aeruginosaThis compoundN/AN/AN/A
Meropenem≤0.015 - 320.254
Imipenem0.12 - >12818
Acinetobacter baumanniiThis compoundN/AN/AN/A
Meropenem0.06 - 64232
Imipenem0.12 - >128432

Note: The provided MIC values for Meropenem and Imipenem are representative and may vary depending on the specific study and geographic location of the isolates.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is crucial for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for performing broth microdilution susceptibility testing, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound, Meropenem, and Imipenem at a high concentration in a suitable solvent. Further dilute the stock solutions to the desired concentrations for the assay.

  • Bacterial Isolates: Use a panel of recent, clinically relevant bacterial isolates. Subculture the isolates on appropriate agar plates to ensure purity and viability.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[3] For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD for Haemophilus influenzae).[1]

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh culture, pick several colonies and suspend them in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate. Typically, a two-fold serial dilution is performed to obtain a range of concentrations.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[3]

  • The MIC50 and MIC90 are the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for validating the spectrum of activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock and Dilutions plate_setup Set up 96-Well Plates with Antibiotic Dilutions prep_antibiotics->plate_setup prep_isolates Culture and Prepare Bacterial Isolates inoculum_prep Prepare 0.5 McFarland Inoculum Suspension prep_isolates->inoculum_prep prep_media Prepare Growth Media prep_media->inoculum_prep inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation plate_setup->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_mic Read MICs Visually incubation->read_mic calc_mic50_90 Calculate MIC50/MIC90 read_mic->calc_mic50_90 compare_data Compare with Comparator Antibiotics calc_mic50_90->compare_data

Caption: Experimental workflow for MIC determination.

Signaling Pathways and Logical Relationships

The mechanism of action of carbapenems, including presumably this compound, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The following diagram illustrates this general signaling pathway.

signaling_pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis PBP->peptidoglycan Catalyzes lysis Cell Lysis PBP->lysis Inhibition leads to cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->lysis Loss of integrity leads to carbapenem This compound (Carbapenem) carbapenem->PBP Binds to and Inactivates

Caption: General mechanism of action for carbapenem antibiotics.

References

Benchmarking Carpetimycin C in ESBL Infections: A Comparative Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of specific experimental data on the performance of Carpetimycin C in combination therapies for infections caused by Extended-Spectrum Beta-Lactamase (ESBL)-producing bacteria. While research has been published on the isolation and structure of this compound, its efficacy, particularly in synergistic applications against resistant pathogens, remains largely unexplored in publicly available scientific literature.[1]

This guide, therefore, aims to provide a framework for the potential evaluation of this compound by summarizing the known characteristics of the broader carpetimycin class, outlining established experimental protocols for assessing antibiotic synergy against ESBL producers, and presenting data for current standard-of-care combination therapies. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in investigating the potential of novel carbapenems like this compound.

The Carpetimycin Family: A Profile of Beta-Lactamase Inhibition

The carpetimycin family of antibiotics, which includes Carpetimycin A and B, are carbapenems known for their broad-spectrum antibacterial activity.[2][3] Notably, Carpetimycins A and B have demonstrated potent inhibitory activity against a variety of beta-lactamases, including both penicillinases and cephalosporinases.[2][3] This intrinsic beta-lactamase inhibitory action suggests a potential for synergy when combined with other beta-lactam antibiotics that are otherwise susceptible to degradation by these enzymes. Studies on Carpetimycins A and B have shown synergistic activity when paired with beta-lactams like ampicillin, carbenicillin, and cefazolin against beta-lactam-resistant bacteria.[2]

While direct evidence for this compound is lacking, its structural similarity to other members of the carpetimycin class suggests it may possess similar beta-lactamase inhibitory properties. However, this can only be confirmed through dedicated in vitro and in vivo studies.

Data Presentation: Performance of Standard Combination Therapies Against ESBL-Producing Isolates

To provide a reference for how the performance of this compound could be benchmarked, the following tables summarize the in vitro susceptibility of ESBL-producing Escherichia coli and Klebsiella pneumoniae to various established antibiotic combinations.

Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Combination Therapies

Antibiotic CombinationSusceptibility (%)
Piperacillin-Tazobactam + Amikacin98.1%[4][5]
Ciprofloxacin + Amikacin96.7%[4][5]
Piperacillin-Tazobactam + Gentamicin73.7%[4][5]
Ciprofloxacin + Gentamicin41.2%[4][5]

Table 2: In Vitro Susceptibility of ESBL-Producing K. pneumoniae to Combination Therapies

Antibiotic CombinationSusceptibility (%)
Piperacillin-Tazobactam + Amikacin93.1%[4][5]
Ciprofloxacin + Amikacin91.1%[4][5]
Piperacillin-Tazobactam + Gentamicin61.4%[4][5]
Ciprofloxacin + Gentamicin51.5%[4][5]

Experimental Protocols for Evaluating Novel Combination Therapies

The following are detailed methodologies for key experiments that would be essential in benchmarking the performance of this compound against ESBL-producing bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound, both alone and in combination with a partner antibiotic, would be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotic(s) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test organism (e.g., ESBL-producing E. coli or K. pneumoniae) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

This method is used to assess the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.

  • Procedure:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis, resulting in a checkerboard of concentration combinations.

    • Inoculate each well with a standardized bacterial suspension as described for MIC testing.

    • Following incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5

      • Indifference: 0.5 < FIC index ≤ 4.0

      • Antagonism: FIC index > 4.0

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic or combination over time.

  • Procedure:

    • Inoculate flasks containing CAMHB with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Add the antibiotic(s) at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the evaluation of this compound.

Experimental_Workflow cluster_setup Initial Setup cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation isolate ESBL-producing Bacterial Isolate mic_testing MIC Determination (Broth Microdilution) isolate->mic_testing checkerboard Checkerboard Synergy Assay isolate->checkerboard time_kill Time-Kill Assay isolate->time_kill carpetimycin_c This compound Stock carpetimycin_c->mic_testing carpetimycin_c->checkerboard carpetimycin_c->time_kill partner_drug Partner Antibiotic Stock partner_drug->mic_testing partner_drug->checkerboard partner_drug->time_kill mic_results MIC Values mic_testing->mic_results fic_index FIC Index Calculation checkerboard->fic_index kill_curves Time-Kill Curves time_kill->kill_curves synergy_determination Determination of Synergy, Indifference, or Antagonism mic_results->synergy_determination fic_index->synergy_determination kill_curves->synergy_determination

Caption: Experimental workflow for assessing this compound synergy.

ESBL_Mechanism beta_lactam Beta-Lactam Antibiotic esbl ESBL Enzyme beta_lactam->esbl Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibition inactivated_drug Inactive Antibiotic esbl->inactivated_drug cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalysis lysis Cell Lysis cell_wall->lysis Inhibition leads to Synergy_Mechanism cluster_drugs Therapeutic Agents beta_lactam Partner Beta-Lactam Antibiotic esbl ESBL Enzyme beta_lactam->esbl Susceptible to hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binding and Inhibition carpetimycin_c This compound (Potential Inhibitor) carpetimycin_c->esbl Inhibition cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes cell_lysis Bacterial Cell Lysis cell_wall_synthesis->cell_lysis Inhibition leads to

References

Safety Operating Guide

Navigating the Disposal of Carpetimycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of antibiotics like Carpetimycin C is a critical component of laboratory safety and environmental responsibility. As a member of the beta-lactam class of antibiotics, this compound requires careful handling and disposal to prevent the development of antibiotic resistance and minimize environmental contamination. This guide provides essential information and procedural steps for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.

All antibiotic waste, particularly concentrated stock solutions, should be treated as hazardous chemical waste.[1] It is imperative to adhere to your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety goggles with side-shields[2]

  • Protective gloves[2]

  • Impervious clothing[2]

  • A suitable respirator, especially when handling powders or creating aerosols[2][3]

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the substance.[2][3] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, and seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

Step-by-Step Disposal Procedures

The disposal method for this compound depends on its form (stock solution, used media, or contaminated labware).

1. Concentrated Stock Solutions:

This compound stock solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain.[1]

  • Step 1: Collection. Collect all this compound stock solution waste in a designated, leak-proof, and clearly labeled container.[4] The label should include "Hazardous Waste," "Antibiotic Waste," and the name "this compound."

  • Step 2: Storage. Store the waste container in a secure, designated area away from incompatible materials.

  • Step 3: Disposal. Arrange for pickup and disposal by your institution's certified hazardous waste contractor.

2. Used Culture Media Containing this compound:

While some beta-lactam antibiotics can be inactivated by autoclaving, it is crucial to confirm if this method is effective for this compound.[1] If the heat stability of this compound is unknown, treat the media as chemical waste.[5]

  • Step 1: Decontamination of Biological Material. If the media contains infectious agents, it must first be decontaminated, preferably by autoclaving, to kill any pathogens.[1]

  • Step 2: Chemical Inactivation (if applicable and approved). For some beta-lactam antibiotics, chemical inactivation can be an effective disposal method. Studies have shown that solutions of sodium hydroxide or hydroxylamine can degrade beta-lactam antibiotics.[6] However, hydroxylamine is itself toxic and should be handled with extreme care.[6] The specific concentration and contact time for inactivating this compound would need to be validated.

  • Step 3: Collection. After biological decontamination and/or chemical inactivation, collect the liquid waste in a labeled container for hazardous waste disposal.

  • Step 4: Disposal. Dispose of the container through your institution's hazardous waste program.

3. Contaminated Labware and Solid Waste:

Solid waste, such as pipette tips, gloves, and empty vials contaminated with this compound, should be disposed of as hazardous waste.

  • Step 1: Segregation. Collect all contaminated solid waste in a designated, labeled hazardous waste container. Do not mix it with regular or biohazardous waste.

  • Step 2: Disposal. Dispose of the container through your institution's hazardous waste program.

Quantitative Data on Chemical Inactivation

Chemical AgentConcentrationEfficacyNotes
Sodium Hydroxide1 MEffective in hydrolyzing and inactivating some beta-lactam residues.A more environmentally friendly option compared to hydroxylamine.[6]
Hydroxylamine1% Aqueous SolutionEffective in degrading the beta-lactam structure under mild conditions.[6]Considered toxic and carcinogenic.[6]

Experimental Protocols

The search did not yield specific experimental protocols for the disposal of this compound. Researchers should consult their institution's EHS office for approved protocols for the disposal of beta-lactam antibiotics.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Stock_Solution Concentrated Stock Solution Waste_Type->Stock_Solution Stock Solution Used_Media Used Culture Media Waste_Type->Used_Media Used Media Solid_Waste Contaminated Solid Waste Waste_Type->Solid_Waste Solid Waste Collect_Hazardous Collect in Labeled Hazardous Waste Container Stock_Solution->Collect_Hazardous Bio_Decon Autoclave for Biological Decontamination Used_Media->Bio_Decon Solid_Waste->Collect_Hazardous Dispose Dispose via Institutional Hazardous Waste Program Collect_Hazardous->Dispose Heat_Stable Is this compound Heat Stable? Bio_Decon->Heat_Stable Yes Collect_Chemical Collect for Chemical Waste Disposal Bio_Decon->Collect_Chemical No Heat_Stable->Collect_Chemical Unknown or Yes Collect_Chemical->Dispose

This compound Disposal Decision Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Carpetimycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Carpetimycin C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the established safety protocols for potent pharmaceutical compounds and analogous carbapenem antibiotics.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure. These recommendations are derived from general guidelines for handling potent compounds and safety data from related carbapenem antibiotics.

Risk Level Task Examples Required PPE Additional Precautions
Low - Handling of sealed containers- Visual inspection of intact vials- Standard laboratory coat- Safety glasses- Single pair of nitrile gloves- Work in a well-ventilated area.- Inspect gloves for integrity before use.
Medium - Weighing and reconstituting the compound- Performing dilutions- General laboratory manipulations- Disposable, solid-front gown with tight-fitting cuffs- Chemical splash goggles or a face shield- Double gloving with nitrile gloves- Respiratory protection (N95 or higher)- Conduct all manipulations within a certified chemical fume hood or a biological safety cabinet.- Change outer gloves immediately if contaminated.
High - Handling of large quantities- Procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing)- Cleaning of spills- Chemical-resistant, disposable coveralls- Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)- Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene)- Disposable shoe covers- Work in a designated and restricted area.- Ensure availability of an emergency shower and eyewash station.- Follow a comprehensive spill response plan.

Operational Plan for Safe Handling

A systematic approach is paramount to minimizing the risk of exposure when working with this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Safe_Handling_Workflow_for_Carpetimycin_C Prep Preparation - Assemble all necessary materials - Don appropriate PPE Handling Handling - Conduct work in a primary engineering control (e.g., fume hood) - Use closed systems where possible Prep->Handling Proceed to handling Decon Decontamination - Decontaminate all surfaces and equipment after use Handling->Decon After completion of work Doffing PPE Doffing - Remove PPE in the correct sequence to avoid self-contamination Decon->Doffing After decontamination Disposal Waste Disposal - Segregate and dispose of all waste as hazardous chemical waste Doffing->Disposal After PPE removal

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: A Critical Step in Laboratory Safety

The proper disposal of this compound and all associated contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Stream Segregation and Disposal Protocol

Waste Type Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, bench paper, pipette tips)Labeled, sealed, and puncture-resistant hazardous waste container.All solid waste must be treated as hazardous chemical waste.[6] Follow institutional guidelines for chemical waste disposal. Do not dispose of in regular or biohazardous waste streams.
Liquid Waste (e.g., unused solutions, contaminated media)Labeled, sealed, and leak-proof hazardous waste container.Collect all liquid waste containing this compound in a designated hazardous waste container.[6] Do not pour down the drain. The presence of antibiotics in wastewater can contribute to antimicrobial resistance.[7][8]
Sharps (e.g., needles, scalpels)Labeled, puncture-proof sharps container.All sharps must be placed in a designated sharps container immediately after use. The container should be disposed of as hazardous chemical waste.

digraph "Disposal_Pathway_for_Carpetimycin_C" {
graph [rankdir="LR", splines=ortho, nodesep=0.8];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Node Definitions Source [label="this compound Waste\n(Solid, Liquid, Sharps)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Segregation [label="Segregate Waste Streams", fillcolor="#FBBC05", fontcolor="#202124"]; Solid [label="Solid Waste Container\n(Labeled, Sealed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquid [label="Liquid Waste Container\n(Labeled, Leak-proof)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sharps [label="Sharps Container\n(Puncture-proof)", fillcolor="#F1F3F4", fontcolor="#202124"]; Disposal [label="Hazardous Chemical Waste Disposal\n(Follow Institutional Protocol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Source -> Segregation; Segregation -> Solid; Segregation -> Liquid; Segregation -> Sharps; Solid -> Disposal; Liquid -> Disposal; Sharps -> Disposal; }

Caption: A logical diagram illustrating the correct disposal pathway for waste contaminated with this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response Protocol

Type of Exposure Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Plan

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Don PPE: Wear appropriate high-level PPE before re-entering the area.

  • Containment: For liquid spills, contain the spill using absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Neutralization/Decontamination: Decontaminate the spill area according to your institution's approved procedures for potent compounds.

  • Collection and Disposal: Carefully collect all contaminated materials and place them in a labeled hazardous waste container for disposal.

  • Final Cleaning: Thoroughly clean the spill area with an appropriate detergent and water.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment. Continuous risk assessment and adherence to institutional safety guidelines are paramount for the protection of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.